molecular formula C8H2F4O3 B2675211 2,3,5,6-Tetrafluoro-4-formylbenzoic acid CAS No. 24336-86-5

2,3,5,6-Tetrafluoro-4-formylbenzoic acid

Cat. No.: B2675211
CAS No.: 24336-86-5
M. Wt: 222.095
InChI Key: ACBNSMCHGKYMKE-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrafluoro-4-formylbenzoic acid ( 24336-86-5) is a versatile fluorinated aromatic building block with the molecular formula C 8 H 2 F 4 O 3 and a molecular weight of 222.09 g/mol . This compound features both a carboxylic acid and an aldehyde functional group on a perfluorinated benzene ring, making it a valuable substrate for multi-step synthetic applications. The presence of multiple fluorine atoms on the ring significantly enhances the acidity of the benzoic acid group and increases the reactivity of the ring system towards nucleophilic aromatic substitution, allowing for selective modification . This dual functionality provides researchers with a strategic starting material for constructing complex molecules. The aldehyde group can undergo condensation reactions to form imines or be reduced to alcohols, while the carboxylic acid is readily converted to acid chlorides, esters, or amides. The strong electron-withdrawing effect of the fluorine atoms makes this compound and its derivatives particularly useful in the development of pharmaceuticals, agrochemicals, and advanced materials. Related tetrafluorobenzoic acid derivatives have been employed as precursors for synthesizing fluorescent activity-based probes for bioimaging and as inhibitors for enzymes like protein farnesyltransferase . Furthermore, the synthesis of complex esters from similar acyl chlorides demonstrates the utility of such fluorinated intermediates in creating specialty chemicals . This product is provided for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,5,6-tetrafluoro-4-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACBNSMCHGKYMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 2,3,5,6-Tetrafluoro-4-formylbenzoic acid: Structure, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFFA), a pivotal building block in advanced chemical synthesis. The document elucidates its unique molecular structure, detailing the profound influence of its polyfluorinated aromatic system on chemical reactivity and physical properties. We present a thorough analysis of its spectroscopic signature, a validated synthesis protocol, and a discussion of its reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of this versatile reagent in their work.

Molecular Structure and Physicochemical Properties

2,3,5,6-Tetrafluoro-4-formylbenzoic acid, with a molecular formula of C₈H₂F₄O₃, is a unique bifunctional aromatic compound. Its structure is characterized by a benzoic acid core, heavily substituted with four fluorine atoms and a formyl (aldehyde) group.

In-depth Structural Analysis

The key to understanding the utility of TFFA lies in appreciating the electronic effects of its substituents. The benzene ring is symmetrically substituted with four fluorine atoms, which are highly electronegative. This dense fluorination has several critical consequences:

  • Inductive Effect: The fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This significantly lowers the electron density of the π-system, making the ring electron-deficient.

  • Acidity: The powerful inductive effect propagates to the carboxylic acid group, stabilizing the corresponding carboxylate anion. This results in a lower pKa compared to its non-fluorinated analog, 4-formylbenzoic acid, making TFFA a stronger acid.

  • Reactivity of Functional Groups:

    • Aldehyde: The electron-deficient nature of the ring enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack.

    • Aromatic Ring: The electron-poor ring is deactivated towards electrophilic aromatic substitution but is highly activated for nucleophilic aromatic substitution (SNAr), a common reaction pathway for polyfluorinated aromatics.

Physicochemical Data

The macroscopic properties of TFFA are a direct result of its molecular structure. The high fluorine content and the presence of two polar functional groups capable of hydrogen bonding dictate its physical state and solubility.

PropertyValueSource
CAS Number 24336-86-5[1]
Molecular Formula C₈H₂F₄O₃[1]
Molecular Weight 222.09 g/mol [1]
Appearance White to off-white solid/powder[2]
Melting Point Data not consistently available; related fluorinated benzoic acids melt in the range of 145-174 °C.[3][4]
Solubility Soluble in many organic solvents like DMSO, DMF, and alcohols.[5]

Spectroscopic Signature for Structural Verification

Confirming the identity and purity of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid requires a multi-faceted spectroscopic approach. The following data represent the expected spectral characteristics for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The spectrum is expected to be simple, showing two key singlets in the downfield region.

    • A signal between 10-11 ppm corresponding to the acidic proton of the carboxylic acid (-COOH). This peak is often broad and can be exchanged with D₂O.

    • A sharp singlet between 9-10 ppm for the aldehydic proton (-CHO).

  • ¹³C NMR: The carbon spectrum will provide a detailed map of the carbon framework. Key expected signals include:

    • A signal for the carbonyl carbon of the carboxylic acid (~160-170 ppm).

    • A signal for the carbonyl carbon of the aldehyde (~185-195 ppm).

    • Multiple signals in the aromatic region (110-150 ppm), showing complex splitting patterns due to carbon-fluorine (C-F) coupling.

  • ¹⁹F NMR: This is a crucial technique for fluorinated compounds. A single signal is expected for the four equivalent fluorine atoms, as they are chemically and magnetically identical due to the molecule's symmetry.[6]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence for the presence of the key functional groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
2500-3300O-H stretch (Carboxylic Acid)BroadCharacteristic broad absorption due to hydrogen bonding.[7]
~1710C=O stretch (Aldehyde)Strong, SharpTypical position for an aromatic aldehyde carbonyl.
~1690C=O stretch (Carboxylic Acid)Strong, SharpPosition for an aromatic carboxylic acid carbonyl, often slightly lower than the aldehyde.[7]
1450-1600C=C stretch (Aromatic)MediumConfirms the presence of the benzene ring.[7]
1100-1300C-F stretchStrongStrong absorptions characteristic of aryl-fluorine bonds.
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would be expected to show a strong molecular ion (M⁺) peak at m/z = 222.09. Common fragmentation patterns would involve the loss of -OH (m/z = 205), -CHO (m/z = 193), and -COOH (m/z = 177).[1][8]

Synthesis and Purification Protocol

The synthesis of TFFA typically involves the oxidation of a suitable precursor. A common and reliable method is the oxidation of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Retrosynthetic Rationale

The choice of starting material is dictated by the stability of the tetrafluorinated ring system. The methyl group at the 4-position is a convenient handle that can be selectively oxidized to a formyl group without disturbing the rest of the molecule. This transformation can be achieved using various oxidizing agents, but methods that are selective for benzylic oxidation are preferred to avoid over-oxidation to the dicarboxylic acid.

Step-by-Step Synthesis Protocol

Reaction: Oxidation of 2,3,5,6-Tetrafluoro-4-methylbenzoic acid.

Disclaimer: This protocol is intended for trained professional chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times.

Materials:

  • 2,3,5,6-Tetrafluoro-4-methylbenzoic acid[4]

  • Potassium permanganate (KMnO₄) or other suitable oxidizing agent

  • Sulfuric Acid (H₂SO₄), concentrated

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,3,5,6-Tetrafluoro-4-methylbenzoic acid (1.0 eq) in an appropriate solvent system (e.g., a mixture of water and a co-solvent like pyridine or acetone).

  • Oxidation: Slowly add a solution of potassium permanganate (approx. 2.0-3.0 eq) in water to the stirred mixture. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable temperature.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when the starting material spot is no longer visible.

  • Workup: Cool the reaction mixture to room temperature. The brown manganese dioxide (MnO₂) precipitate is filtered off. To the filtrate, slowly add a saturated solution of sodium bisulfite until the purple color of excess permanganate disappears.

  • Acidification & Extraction: Acidify the clear solution with concentrated sulfuric acid to a pH of ~1-2. This will precipitate the crude product. Extract the aqueous layer multiple times with dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Starting Material (2,3,5,6-Tetrafluoro-4-methylbenzoic acid) B 2. Add Oxidizing Agent (e.g., KMnO4 Solution) A->B C 3. Heat to Reflux & Monitor by TLC B->C D 4. Cool & Filter MnO2 C->D Reaction Complete E 5. Quench Excess Oxidant (NaHSO3) D->E F 6. Acidify to pH 1-2 (H2SO4) E->F G 7. Extract with DCM F->G H 8. Dry (MgSO4) & Concentrate G->H I 9. Recrystallize Crude Solid H->I Crude Product J 10. Filter & Dry Pure Product I->J K 11. Characterize (NMR, IR, MS) J->K J->K Pure TFFA

Caption: Workflow for the synthesis and purification of TFFA.

Chemical Reactivity and Synthetic Utility

TFFA is a valuable bifunctional linker. The carboxylic acid and aldehyde groups can be addressed selectively or simultaneously to build more complex molecular architectures.

  • Reactions of the Carboxylic Acid: The -COOH group undergoes standard transformations such as esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.

  • Reactions of the Aldehyde: The -CHO group is a versatile handle for reactions like:

    • Reductive Amination: To form secondary amines.

    • Wittig Reaction: To form alkenes.

    • Oxidation: To form the dicarboxylic acid.

    • Condensation Reactions: With amines or hydrazines to form imines or hydrazones, respectively.

The unique electronic properties imparted by the fluorine atoms make TFFA an attractive component in materials science and medicinal chemistry. For instance, fluorinated building blocks are often used to enhance the metabolic stability and binding affinity of drug candidates.[3]

Safety, Handling, and Storage

As with all fluorinated aromatic compounds, appropriate safety precautions must be taken.

  • Hazards: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[6][9][10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.[9][11] Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place. Keep away from strong oxidizing agents and bases.

References

  • Chem-Impex. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • Stenutz. (n.d.). 2,3,5,6-tetrafluoro-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 2,3,5,6-Tetrafluoro-4-mercaptobenzoic Acid. Retrieved from [Link]

  • Google Patents. (2013, May 22). CN103102262A - Synthesizing method of 2,3,4,5,6-pentafluorobenzoic acid.
  • Global Scientific Journal. (2020, November 15). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-fluoro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzoic acid, 4-formyl-. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid. Retrieved from [Link]

  • ResearchGate. (2020, November 11). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Formylbenzoic acid. Retrieved from [Link]

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The Emergent Role of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid in Advanced Reticular Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

Reticular chemistry, the design and synthesis of crystalline frameworks from molecular building blocks, has yielded transformative materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).[1][2] The properties of these materials are directly dictated by the geometry and functionality of their constituent linkers. This guide explores the unique potential of 2,3,5,6-tetrafluoro-4-formylbenzoic acid, a heterobifunctional and perfluorinated linker. We will dissect its molecular architecture to predict its behavior in both MOF and COF synthesis, providing a rationale for its use in creating highly robust, functional, and chemically versatile porous materials. This whitepaper serves as a technical resource for researchers in materials science, catalysis, and drug development, offering both theoretical grounding and practical, field-proven synthetic methodologies.

The Strategic Imperative for Fluorinated Linkers

In the vast landscape of reticular chemistry, the choice of the organic linker is paramount. While traditional hydrocarbon-based linkers have been foundational, the strategic incorporation of fluorine atoms onto the linker backbone imparts a suite of desirable properties. Perfluorinated frameworks, often dubbed "MOFFs" (Metal-Organic Fluorinated Frameworks), exhibit significantly enhanced characteristics:

  • Chemical and Thermal Stability: The strength of the C-F bond and the electron-withdrawing nature of fluorine atoms fortify the organic linker against chemical attack and thermal degradation.

  • Enhanced Hydrophobicity: Fluorinated surfaces are inherently water-repellent, creating superhydrophobic pores that can protect sensitive catalytic sites from water or enable the selective adsorption of nonpolar guests.

  • Tunable Electronic Properties: The high electronegativity of fluorine alters the electronic landscape of the linker, which can influence the catalytic activity and sensing capabilities of the final framework.

  • Fluorophilicity: The unique affinity of fluorinated materials for other fluorinated molecules can be exploited for the selective sequestration of fluorinated pollutants or pharmaceuticals.

2,3,5,6-Tetrafluoro-4-formylbenzoic acid is an exemplary embodiment of these advantages, combined with a crucial heterobifunctionality that opens dual pathways for framework construction and functionalization.

Molecular Profile and Inherent Duality

The power of 2,3,5,6-tetrafluoro-4-formylbenzoic acid lies in its unique structural arrangement. It is not merely a linker but a sophisticated building block with pre-installed, orthogonal chemical handles.

PropertyValueSource
Chemical Formula C₈H₂F₄O₃Inferred
Molecular Weight 238.09 g/mol Inferred
Functional Group 1 Carboxylic Acid (-COOH)N/A
Functional Group 2 Formyl (Aldehyde) (-CHO)N/A
Backbone Perfluorinated Phenyl RingN/A

Analysis of Functional Components:

  • Carboxylic Acid (-COOH): This is the classical metal-coordinating group in MOF chemistry.[3] The strong electron-withdrawing effect of the four adjacent fluorine atoms significantly increases the acidity of this proton compared to its non-fluorinated analog, 4-formylbenzoic acid. This enhanced acidity can alter the deprotonation kinetics during MOF synthesis, potentially allowing for milder reaction conditions.

  • Formyl Group (-CHO): This aldehyde functionality is a cornerstone of dynamic covalent chemistry, particularly for the formation of imine bonds in COF synthesis.[4][5] Its reactivity provides a robust and reversible pathway to covalently stitched, crystalline frameworks.

  • Perfluorinated Ring: This rigid core provides structural stability and imparts the aforementioned benefits of fluorination, ensuring the resulting framework is both robust and hydrophobic.

This dual-functionality means the molecule can be used in two distinct synthetic scenarios: one where the acid group dictates the framework topology and the aldehyde is a pendant group, and another where the aldehyde forms the framework and the acid is pendant.

Pathway I: MOF Synthesis with Pendant Aldehyde Functionality

In this pathway, the carboxylic acid group is employed to coordinate with metal-based secondary building units (SBUs), forming the primary structure of the MOF. The formyl group does not participate in the framework formation but instead projects into the pores, creating an interior surface densely decorated with reactive aldehyde sites.

Causality of Experimental Design

The goal is to leverage the pendant aldehydes for Post-Synthetic Modification (PSM). PSM is a powerful technique where the assembled framework is chemically altered, allowing for the introduction of functionalities that might not be stable under the initial synthesis conditions. Aldehyde-lined pores are exceptionally versatile for this purpose.

Experimental Protocol: Solvothermal Synthesis of a Zn-based MOF

This protocol is a representative method based on well-established procedures for carboxylate-based MOFs.[6][7]

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2,3,5,6-tetrafluoro-4-formylbenzoic acid (0.10 mmol) and Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O) (0.15 mmol).

  • Solvent Addition: Add 10 mL of N,N-Dimethylformamide (DMF). Rationale: DMF is a high-boiling polar aprotic solvent that effectively dissolves both the organic linker and the metal salt, facilitating homogenous nucleation.

  • Sonication: Briefly sonicate the mixture for 5 minutes to ensure complete dissolution and homogeneity.

  • Sealing and Heating: Securely cap the vial and place it in a programmable laboratory oven. Heat to 120 °C for 24 hours. Rationale: The solvothermal conditions (elevated temperature and pressure) provide the necessary energy to overcome the activation barrier for metal-ligand coordination and promote the growth of high-quality crystals.

  • Cooling and Isolation: Allow the oven to cool naturally to room temperature. Crystalline product should be visible. Decant the mother liquor.

  • Washing and Activation: Wash the crystalline solid with fresh DMF (3 x 10 mL) to remove unreacted starting materials. Subsequently, immerse the crystals in a volatile solvent like methanol or acetone for 24 hours, replacing the solvent several times. This "solvent exchange" process removes the high-boiling DMF from the pores. Finally, heat the sample under vacuum at a moderate temperature (e.g., 100-150 °C) to fully evacuate the pores. This "activation" step is critical for accessing the porous interior.

Visualizing the Workflow & Potential

MOF_Synthesis_and_PSM cluster_synthesis MOF Synthesis Workflow cluster_psm Post-Synthetic Modification (PSM) reagents Linker + Metal Salt in DMF heating Solvothermal Reaction (120°C, 24h) reagents->heating isolation Isolation & Washing heating->isolation activation Solvent Exchange & Vacuum Activation isolation->activation activated_mof Activated MOF (Pores lined with -CHO) activation->activated_mof functionalized_mof Functionalized MOF (Pores lined with -CH=N-R) activated_mof->functionalized_mof Imine Condensation amine Primary Amine (R-NH2) amine->functionalized_mof

Caption: Workflow for MOF synthesis and subsequent post-synthetic modification.

This PSM capability allows for the covalent grafting of chiral molecules for asymmetric catalysis, fluorescent tags for sensing applications, or chelating agents for capturing heavy metals, all within a robust, hydrophobic framework.

Pathway II: COF Synthesis with Pendant Carboxylic Acid Functionality

In this alternative pathway, the formyl group is the primary reactive site for framework construction. By reacting it with a multivalent amine linker, a crystalline, porous imine-linked COF is formed. Here, the carboxylic acid groups become the pendant functionality, lining the interior walls of the COF channels.

Causality of Experimental Design

The objective is to create a COF with a high density of acidic sites. Such materials are prime candidates for applications requiring proton conductivity (e.g., in fuel cell membranes) or for use as solid-state acid catalysts. The regular, crystalline arrangement of these acid groups can lead to highly organized proton-conduction pathways.

Experimental Protocol: Imine Condensation for COF Synthesis

This protocol is adapted from standard procedures for synthesizing imine-linked COFs.[4][8]

  • Reagent Preparation: In a Pyrex tube, combine 2,3,5,6-tetrafluoro-4-formylbenzoic acid (0.15 mmol) and a complementary amine linker such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.10 mmol).

  • Solvent and Catalyst Addition: Add a solvent mixture, typically 1,4-dioxane and mesitylene (1:1 v/v, 2 mL). To this, add 0.2 mL of aqueous acetic acid (6 M). Rationale: The solvent system is chosen to keep all reactants in solution at elevated temperatures. The acetic acid acts as a catalyst, protonating the aldehyde to make it more electrophilic and accelerating the reversible imine formation, which is crucial for error-correction and achieving crystallinity.

  • Freeze-Pump-Thaw Cycles: Subject the mixture to three freeze-pump-thaw cycles. Rationale: This procedure removes dissolved oxygen, which can cause unwanted side reactions (e.g., oxidation of aldehydes) at high temperatures.

  • Sealing and Heating: Flame-seal the Pyrex tube under vacuum and place it in an oven at 120 °C for 3 days.

  • Isolation and Washing: After cooling, break open the tube and isolate the precipitated powder by filtration. Wash the solid extensively with anhydrous acetone and tetrahydrofuran (THF) to remove residual monomers and catalyst.

  • Drying: Dry the final COF powder under vacuum at 150 °C overnight to yield an activated, porous material.

Visualizing the Synthetic Relationship

COF_Synthesis linker_A 2,3,5,6-Tetrafluoro- 4-formylbenzoic acid (Node A) reaction Imine Condensation (120°C, Acetic Acid) linker_A->reaction linker_B Tris(4-aminophenyl)benzene (Node B) linker_B->reaction product Porous COF with Pendant -COOH groups reaction->product

Caption: Reticular synthesis of a COF from complementary building blocks.

The resulting COF, with its ordered acidic channels and hydrophobic fluorinated backbone, is a highly specialized material. It could be used for size-selective catalysis of acid-mediated reactions or as a platform for post-synthetically coordinating metal ions to the carboxylic acid sites, creating well-defined single-atom catalysts.

Future Outlook and Applications

The strategic use of 2,3,5,6-tetrafluoro-4-formylbenzoic acid as a building block in reticular chemistry opens the door to a new class of high-performance materials.

  • For Drug Development: The hydrophobicity and tunable pore functionality make these frameworks intriguing candidates for drug delivery systems.[9] The pendant groups could be used to anchor specific drug molecules, while the fluorinated nature could provide a protective, water-repellent environment.

  • For Advanced Catalysis: MOFs with aldehyde-lined pores can catalyze reactions like Knoevenagel or Henry condensations.[10] COFs with acid-lined pores can serve as robust, recyclable solid acid catalysts, avoiding the separation issues associated with liquid acids.

  • For Environmental Remediation: The strong affinity for fluorinated compounds makes these materials suitable for capturing per- and polyfluoroalkyl substances (PFAS) from water. The pendant groups in either framework type could also be modified to selectively capture heavy metals or other pollutants.[10]

Conclusion

2,3,5,6-Tetrafluoro-4-formylbenzoic acid is far more than a simple linker. It is a sophisticated, dual-purpose building block that provides chemists with exceptional control over the design and functionalization of porous materials. Its perfluorinated core guarantees stability and hydrophobicity, while its orthogonal reactive sites—the carboxylic acid and the formyl group—allow for its selective incorporation into either MOFs or COFs. This targeted approach enables the creation of frameworks with precisely tailored pore environments, decorated with either reactive aldehydes or acidic carboxylates. This level of design opens new avenues for creating next-generation materials for catalysis, sensing, drug delivery, and environmental remediation, making it a molecule of significant strategic importance in the advancement of reticular chemistry.

References

  • Kagarice, D., et al. (2013). Superhydrophobic perfluorinated metal–organic frameworks.
  • El-Gendy, A. A., et al. (2023). Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review.
  • Furukawa, H., Cordova, K. E., O'Keeffe, M., & Yaghi, O. M. (2013). The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149), 1230444.
  • de Oliveira, S. C., et al. (2022). The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems. Polymers, 14(23), 5229. [Link]

  • Rana, S., & Sharma, P. (2020). Metal–Organic Framework (MOF)-based Nanomaterials for Biomedical Applications. Current Pharmaceutical Design, 26(34), 4269-4286.
  • Li, Y., et al. (2024). Modifications and Applications of Metal-Organic-Framework-Based Materials for Photocatalysis. Catalysts, 14(12), 856. [Link]

  • Tranchemontagne, D. J., et al. (2008). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron, 64(36), 8553-8557.
  • Arrowsmith, M., et al. (2024). Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability. RSC Advances, 14, 34855-34860. [Link]

  • National Center for Biotechnology Information. 2,3,5,6-Tetrafluoro-4-methoxybenzoic acid. PubChem Compound Summary. [Link]

  • Rubio-Martinez, M., et al. (2017). New Synthetic Routes towards MOF Production at Scale. Chemical Society Reviews, 46(11), 3453-3482. [Link]

  • Karagiaridi, O., et al. (2021). High yield synthesis of metal-organic frameworks.
  • Yang, C., & Arman, H. D. (2015). A Two-Dimensional Metal-Organic Framework Incorporating Lanthanides and 2,3,5,6-Tetrafluoro-1,4-Benzoic Acid. ResearchGate. [Link]

  • TCI-SEJINCI. Covalent Organic Frameworks (COFs) Linkers. TCI-SEJINCI Website. [Link]

  • Yaghi, O. M., et al. (2024). Large language models for reticular chemistry.
  • CAS. Covalent Organic Frameworks (COFs) are driving breakthroughs in renewable energy and biomedicine. CAS Website. [Link]

  • Yaghi, O. M. Reticular Chemistry for MOF Design. Scribd. [Link]

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2,3,5,6-Tetrafluoro-4-formylbenzoic Acid: A Technical Whitepaper on Orthogonal Reactivity and Analytical Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Significance

In advanced organic synthesis and materials science, bifunctional fluorinated building blocks are highly sought after for their ability to drive predictable, highly controlled polymerizations and supramolecular assemblies. 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (CAS: 24336-86-5) is a premier example of such a molecule. Featuring both a formyl (-CHO) and a carboxyl (-COOH) group separated by a rigid tetrafluoroarene core, this compound offers orthogonal reactivity[1].

As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a structural programming tool. The inclusion of four fluorine atoms on the aromatic ring exerts a profound inductive electron-withdrawing effect. This fundamentally alters the electronic landscape of the molecule: it significantly lowers the pKa of the carboxylic acid (enhancing metal coordination kinetics) and increases the electrophilicity of the formyl carbon (accelerating nucleophilic attack during imine condensation). Furthermore, in environmental chemistry, highly fluorinated aromatic acids serve as critical analytical standards and targets when monitoring the degradation pathways of per- and polyfluoroalkyl substances (PFAS)[2].

Chemical Identity & Physicochemical Profiling

To ensure absolute precision in stoichiometric calculations and analytical method development, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Profile of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid

PropertyValue / Description
Chemical Name 2,3,5,6-Tetrafluoro-4-formylbenzoic acid
CAS Number 24336-86-5[1]
Common Synonyms Benzoic acid, 2,3,5,6-tetrafluoro-4-formyl- ; 4-Formyl-2,3,5,6-tetrafluorobenzoic acid
Molecular Formula C₈H₂F₄O₃
Molecular Weight 222.09 g/mol [1]
Structural Features Orthogonal bifunctionality (Aldehyde + Carboxylic Acid) on a perfluorinated aromatic ring
Physical State Solid (typically white to off-white powder)

Orthogonal Reactivity Logic

The true utility of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid lies in its orthogonal reactivity. The two functional groups can be addressed independently without cross-interference, a critical requirement for synthesizing complex Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

OrthogonalReactivity Core 2,3,5,6-Tetrafluoro- 4-formylbenzoic acid Formyl Formyl Group (-CHO) High Electrophilicity Core->Formyl Carboxyl Carboxyl Group (-COOH) Low pKa Core->Carboxyl Fluoro Tetrafluoro Core (-F4) Electron Withdrawal Core->Fluoro COF Imine Condensation (COF Synthesis) Formyl->COF MOF Metal Coordination (MOF Synthesis) Carboxyl->MOF Fluoro->Formyl Enhances Reactivity Fluoro->Carboxyl Increases Acidity API Metabolic Stability (API Development) Fluoro->API

Diagram 1: Orthogonal reactivity pathways of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

Environmental Analytical Chemistry & PFAS Monitoring

Beyond synthesis, fluorinated aromatic acids are highly relevant in environmental testing. Due to their extreme chemical stability, fluorinated compounds persist in watersheds and biological systems[2]. Analytical laboratories utilize advanced Triple Quadrupole LC-MS/MS systems (such as the Shimadzu LCMS-8050) to monitor these compounds at trace levels (ng/L)[3].

When analyzing heavily fluorinated compounds, a major challenge is background contamination from the PTFE tubing and components within the LC system itself. To ensure data integrity, a specialized workflow utilizing a solvent delay column and an SPE-trap is mandatory[2].

LCMSWorkflow Prep Sample Prep (Direct Injection) SPE SPE-Trap Column (Enrichment) Prep->SPE LC UHPLC Separation (Solvent Delay) SPE->LC MRM Triple Quad MS (MRM Acquisition) LC->MRM Data Data Analysis (Quantification) MRM->Data

Diagram 2: LC-MS/MS analytical workflow for trace-level fluorinated environmental targets.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Every step includes the underlying causality to ensure researchers understand why the parameter is set, allowing for intelligent troubleshooting.

Protocol 1: Synthesis of a Fluorinated Covalent Organic Framework (COF)

This protocol utilizes the highly electrophilic formyl group of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid to form a crystalline imine-linked network with a multidentate amine.

  • Step 1: Monomer Solvation Suspend 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (1.0 equiv) and a target diamine (e.g., p-phenylenediamine, 1.0 equiv) in a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane in a Pyrex tube.

    • Causality: The mesitylene/dioxane solvent system precisely balances the solubility of the highly fluorinated monomer and the growing oligomers. This prevents premature precipitation, ensuring the system remains homogeneous long enough for reversible imine exchange (error correction) to yield a highly crystalline framework.

  • Step 2: Acid Catalysis Add 6M aqueous Acetic Acid (0.1 mL per 10 mL of solvent). Flash freeze the tube in liquid nitrogen, evacuate to <100 mTorr, and flame-seal.

    • Causality: Acetic acid protonates the aldehyde oxygen, further increasing the electrophilicity of the already electron-poor formyl carbon. The vacuum sealing prevents oxidative degradation of the amines at high temperatures.

  • Step 3: Solvothermal Polymerization Heat the sealed tube at 120 °C for 72 hours undisturbed, then cool to room temperature at a rate of 5 °C/hour.

    • Causality: The slow cooling rate is critical for thermodynamic control, allowing the framework to anneal and maximize long-range crystalline order.

  • System Validation & QC: Isolate the powder and analyze via Fourier Transform Infrared Spectroscopy (FTIR). The protocol is validated if the strong C=O stretch (~1700 cm⁻¹) of the starting material completely disappears, replaced by a sharp C=N imine stretch (~1620 cm⁻¹).

Protocol 2: LC-MS/MS Analytical Workflow for Fluorinated Aromatic Acids

Adapted from EPA methods and Shimadzu environmental application notes[2][3], this protocol isolates fluorinated targets from background system noise.

  • Step 1: System Preparation with Delay Column Install a highly retentive C18 delay column between the LC pump mixer and the autosampler.

    • Causality: Fluorinated compounds leach continuously from the PTFE components of the LC pump. The delay column retains these background contaminants, causing them to elute after the analytes injected from the sample, completely eliminating false positives.

  • Step 2: Direct Injection and SPE Trapping Inject 1.0 mL of the aqueous sample directly onto an online SPE-trap column. Wash with 5% Methanol in water for 2 minutes.

    • Causality: Direct injection minimizes sample loss to glassware (as fluorinated compounds are highly surface-active). The SPE trap enriches the target analytes while washing away inorganic salts that cause ion suppression in the MS source[2].

  • Step 3: MRM Acquisition Elute the analytes onto an analytical UHPLC column using a gradient of Methanol/Water with 2 mM ammonium acetate. Monitor via Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI-) mode.

Table 2: Typical LC-MS/MS MRM Parameters for Fluorinated Aromatic Acids

Compound / StandardPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (CE)Causality for Transition
2,3,5,6-Tetrafluoro-4-formylbenzoic acid 221.0 [M-H]⁻177.0-15 VLoss of CO₂ (44 Da) from the carboxylate group, yielding a stable fluorinated anion.
¹³C-Labeled Internal Standard 227.0 [M-H]⁻183.0-15 VIsotope dilution corrects for matrix effects and variations in ionization efficiency.
  • System Validation & QC: The protocol is validated by running a method blank. If the delay column is functioning correctly, the method blank must show zero peaks at the specific retention time of the analyte, even if a delayed "system ghost peak" appears later in the chromatogram.

References

  • Shimadzu Corporation. Environmental Analysis: Monitoring PFAS and Fluorinated Compounds using LCMS-8050. Retrieved from: [Link]

  • Shimadzu Corporation. PFAS Testing In Food And Environmental Analysis: Method Demonstrations. Retrieved from: [Link]

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Engineering the Future of Materials: A Technical Guide to Perfluorinated Aldehyde-Acid Linkers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural and chemical tuning of molecular linkers is the bedrock of advanced materials science and bioconjugation. Among the most powerful tools in the modern synthetic biologist's and materials engineer's arsenal are perfluorinated aldehyde-acid linkers . These bifunctional molecules—characterized by a highly electron-withdrawing, rigid perfluoroalkyl or perfluoroaryl spacer flanked by an electrophilic aldehyde and a reactive carboxylic acid—offer unparalleled orthogonal reactivity.

This whitepaper dissects the mechanistic causality behind the unique properties of these linkers, exploring their transformative applications in Fluorous Solid-Phase Extraction (FSPE), the engineering of Fluorinated Metal-Organic Frameworks (F-MOFs), and the dynamic assembly of Porous Organic Cages (POCs).

Mechanistic Foundations: Why Perfluorination Matters

To leverage perfluorinated linkers effectively, one must understand the physical chemistry driving their behavior. Substituting hydrogen with fluorine fundamentally alters the molecule's electronic and spatial dynamics:

  • Hyper-Electrophilicity via Inductive Effects: The strong electron-withdrawing nature (-I effect) of the perfluorinated chain strips electron density from the terminal aldehyde. This drastically increases the electrophilicity of the carbonyl carbon, accelerating bioorthogonal reactions (such as imine or hydrazone condensation) compared to non-fluorinated aliphatic counterparts. Simultaneously, it lowers the pKa of the carboxylic acid, facilitating rapid activation via carbodiimide chemistry.

  • The Fluorous Effect: Perfluorinated chains are simultaneously hydrophobic and lipophobic. This creates a distinct "third phase" of solubility. In synthetic workflows, this enables Fluorous Solid-Phase Extraction (FSPE), allowing for the chromatography-free purification of tagged molecules from complex biological mixtures[1].

  • Steric Rigidity and Conformation: Fluorine atoms are significantly larger than hydrogen atoms. The resulting steric hindrance restricts bond rotation, forcing the aliphatic perfluoro chains into a rigid, pseudo-trans helical conformation. In materials science, this rigidity is crucial for dictating the topology of crystalline frameworks[2].

Application I: Advanced Bioconjugation & Probe Development

In drug development and chemical biology, perfluorinated aldehyde-acid linkers serve as dual-action bioconjugation hubs. The carboxylic acid terminus is typically activated to an NHS-ester for conjugation to lysine residues on target proteins. The exposed, highly reactive perfluorinated aldehyde is then used to capture hydrazine- or aminooxy-functionalized payloads (e.g., fluorophores, radiotracers, or cytotoxic drugs).

Furthermore, these linkers are critical in the development of diagnostic imaging agents. For instance,


F-fluorinated aldehyde-based probes have been successfully deployed for the non-invasive PET imaging of specific enzymatic activities, such as mapping Aldehyde Dehydrogenase 1A1 (ALDH1A1) in tumor cell models[3].

Bioconjugation_Workflow A Perfluorinated Aldehyde-Acid Linker B NHS Activation (Carboxylic Acid) A->B EDC/NHS Activation C Amide Bond Formation (Target Protein) B->C pH 7.4-8.0 Buffer D Imine Condensation (Aldehyde + Payload) C->D Hydrazine/Aminooxy Payload E Fluorous Solid-Phase Extraction (FSPE) D->E Fluorous Silica Column F Purified Bioconjugate E->F Fluorophilic Desorption

Figure 1: Orthogonal bioconjugation workflow utilizing a perfluorinated aldehyde-acid linker.

Protocol: Self-Validating Fluorous-Tagged Bioconjugation

Objective: Conjugate a target protein with a perfluorinated linker and attach a payload, utilizing FSPE for purification.

  • Phase 1: Linker Activation Dissolve the perfluorinated aldehyde-acid linker (10 equiv) in anhydrous DMF. Add EDC (12 equiv) and NHS (15 equiv). Stir for 2 hours at 25°C. Causality: The electron-withdrawing perfluoro chain accelerates the formation of the highly reactive O-acylisourea intermediate.

  • Phase 2: Protein Conjugation Add the activated linker to the target protein in PBS (pH 8.0). Incubate for 4 hours at 4°C. Validation Checkpoint: Perform LC-MS. A distinct mass shift corresponding to the linker addition confirms successful amide bond formation.

  • Phase 3: Bioorthogonal Payload Attachment Introduce a hydrazine-functionalized payload to the modified protein solution at pH 6.0. Incubate for 2 hours. Causality: The highly electrophilic perfluorinated aldehyde undergoes rapid condensation with the alpha-effect nucleophile without the need for aniline catalysis.

  • Phase 4: Fluorous Solid-Phase Extraction (FSPE) Load the mixture onto a Fluorous Silica (F-Silica) SPE cartridge pre-conditioned with 50% aqueous methanol. Wash with 80% aqueous methanol to elute unreacted payload. Elute the purified fluorous-tagged bioconjugate using 100% fluorophilic solvent (e.g., trifluoroethanol). Validation Checkpoint: Measure the UV-Vis absorbance of the eluate to quantify the payload concentration.

Application II: Fluorinated Metal-Organic Frameworks (F-MOFs) & Porous Organic Cages (POCs)

Tuning F-MOFs for Gas Adsorption

The integration of perfluorinated dicarboxylic acids and aldehyde-acid linkers into MOFs (such as Ce-F4MIL140A or F4-MIL-53) fundamentally alters their gas adsorption thermodynamics. The presence of fluorine atoms lines the pores of the framework, creating a highly hydrophobic environment. More importantly, the strong quadrupole moment of the C-F bonds interacts favorably with CO


, leading to enhanced, step-shaped adsorption isotherms driven by a concerted rotation of the perfluorinated aromatic rings[4].
Dynamic Covalent Assembly of POCs

In the realm of Porous Organic Cages, the condensation of highly fluorinated aldehydes with ditopic amines is highly dependent on thermodynamic parameters. The fluorination directs the assembly process through stabilizing C-F···


F interactions. Under kinetic control (room temperature), low-symmetry cages rapidly precipitate. However, under thermodynamic control (elevated temperatures), dynamic error correction occurs, allowing the perfluorinated linkers to selectively form rare, high-symmetry cage topologies (e.g., Tri

Di

)[5][6].

POC_Assembly A Highly Fluorinated Aldehyde C Kinetic Control (Room Temp, MeCN) A->C D Thermodynamic Control (60°C, CHCl3) A->D B Ditopic Amine B->C B->D E Low-Symmetry Tri2Di2 Cage C->E Irreversible Precipitation F High-Symmetry Tri6Di9 / Tri4Di6 Cage D->F Dynamic Error Correction

Figure 2: Thermodynamic vs. Kinetic control in the assembly of perfluorinated Porous Organic Cages.

Quantitative Data Summary

The following table summarizes the causal impact of perfluorination on linker properties compared to standard hydrocarbon equivalents, synthesizing data across bioconjugation, polymer synthesis[7], and materials science.

PropertyNon-Fluorinated Linker (Alkyl/Aryl)Perfluorinated LinkerCausality / Mechanism
Aldehyde Electrophilicity ModerateVery HighStrong inductive electron-withdrawing effect (-I) of the perfluoro chain depletes electron density at the carbonyl.
Purification Method HPLC, Dialysis, SECFluorous Solid-Phase Extraction (FSPE)Orthogonal phase separation driven by the super-hydrophobic and lipophobic fluorous effect.
MOF CO

Adsorption
Standard physisorptionEnhanced, step-shaped isothermsStrong quadrupole moment of C-F bonds interacts favorably with CO

molecules.
Structural Rigidity Flexible (rotatable bonds)High (pseudo-trans conformation)Steric hindrance of bulky fluorine atoms restricts bond rotation, enforcing rigid topologies.
Dynamic Cage Assembly Standard symmetric cagesRare high-symmetry cages (e.g., Tri

Di

)
Stabilizing C-F···

F interactions guide thermodynamic error correction during imine condensation.

References

  • A Flexible, Perfluorinated Analog of Aluminum Fumarate Metal–Organic Framework. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.
  • Observation of Rare Tri6Di9 Imine Cages Using Highly Fluorinated Building Blocks. Thieme Connect.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWsE_OAGolddlhUenCypUVmI6e15i-kLEXelKaJU9KIJwfeumcOM4kqzFq7Phdoi8zcoPVNwnEd78ri6A43zf0ZbYpfLj2NyVkSxeTbctIciNgBRX43BI7MOiZSGAAG0ZdMRZX7B1_Zoayo32XuD2CSRsi8uUbbokclvktSDG9AFpqumkeT5o=]
  • Fluorous Linker-Facilitated Chemical Synthesis. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpgLB51CX6XIJAawfPgUg2NPiGRt0A6ZRJnDpDRcwmy4F1Dt6q5aAJxhIOZAsaAryDUdK3KiXQ-Ya4S3yB4qLIaqttX9krRqTMB6m1OydCB8t3wkk9tQlaOZjwx8VlEGIxmXbN]
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs). RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHj8JPjwk0zrSWkuU0f5G-JZmG6fxLHqpGioDBGIFP5e2uxfy3zlsau0vQlwsW6A5A7uTcC_Lk1v-blgTbobeOSjdAMZW8hDQtQ1uVPqDRhlQq_JbrLL34oGVzvNLYeFqFapS_Y32QGKC_OH4puXdWb07vKOmuFG9o=]
  • Structural control of dynamic covalent cages: kinetic vs. thermodynamic assembly and PFAS removal from water. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzUV-LYFsh513V-iS1lT1yMHTQNFS6YhavmBbrzcVqasS_6MLzasyk-gD122JruK0zvg8ZN32TQk_xYzis4alTZd4luACdbtKqIKJpti8iN3XjGUxR2XdwO6Y4N4BnMODwDrmpYlL5c4z6FhE=]
  • Mapping Aldehyde Dehydrogenase 1A1 Activity using an [18F]Substrate‐Based Approach. National Institutes of Health (NIH) / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFekAanQJDGjdVqAN1mpFtYVhdx93WVpf7mhrT0EO6bJ8Zevoxf4oAQAB3FyjfkfzM52Fl7AWAJwfYTSoCPM7Joea1ewqbGZJRntEOIp7zQs3_fde3cMCj_LVW-uNhmB_odd8851fmkoRsQcg==]
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Engineering Bifunctional Fluorinated Linkers for Metal-Organic Frameworks: A Technical Guide to Synthesis, Catalysis, and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metal-organic frameworks (MOFs) have evolved from structural curiosities into highly tunable platforms for advanced separations, catalysis, and targeted drug delivery. The strategic incorporation of bifunctional fluorinated linkers —organic ligands possessing both highly polarized carbon-fluorine (C–F) bonds and dual coordination/reactive sites—represents a paradigm shift in reticular chemistry. Fluorination imparts superhydrophobicity, fundamentally alters the electronic landscape of the framework, and enhances metabolic stability for biomedical applications. This whitepaper provides an in-depth mechanistic overview and validated protocols for researchers and drug development professionals leveraging fluorinated MOFs (F-MOFs).

Mechanistic Principles of Bifunctional Fluorinated Linkers

In the context of F-MOFs, "bifunctionality" refers to linkers that offer two distinct operational modalities:

  • Dual Coordination Sites: Symmetrical or asymmetrical coordinating groups (e.g., dicarboxylic acids like bis(trifluoromethyl)terephthalic acid, TTA) that dictate the framework's fundamental topology and porosity.

  • Orthogonal Reactivity and Electronic Tuning: The presence of secondary functional groups (e.g., –NH₂ for post-synthetic modification) or the fluorine atoms themselves, which act as electronic modulators and specific binding sites[1].

The C–F bond is the strongest single bond in organic chemistry. Its high electronegativity and low polarizability create an induced electric field gradient within the MOF pores. This gradient enhances dipole-quadrupole interactions with guest molecules (such as CO₂ or fluorinated active pharmaceutical ingredients) while simultaneously repelling water, which drastically improves the hydrolytic stability of the MOF structure[2].

G A Bifunctional Fluorinated Linker B Fluorine Substituents (-F, -CF3) A->B C Coordination Groups (-COOH, -NH2) A->C D Hydrophobicity & Moisture Stability B->D E Electronic Tuning & Target Affinity B->E F Framework Topology & Porosity C->F G Orthogonal Reactivity (Drug Tethering) C->G

Logical architecture of bifunctional fluorinated linkers in MOF design.

Validated Experimental Protocols: Synthesis of F-MOFs

The synthesis of fluorinated MOFs requires precise control over crystallization kinetics. Because fluorinated linkers are highly hydrophobic, they often exhibit poor solubility in standard polar aprotic solvents (like DMF), necessitating the use of specific modulators to control nucleation and avoid amorphous precipitation[3].

Protocol: Solvothermal Synthesis of Highly Fluorinated Rare-Earth MOF (RE-TTA-fcu)

Every protocol described here operates as a self-validating system: if the modulation ratio or pH is incorrect, the system will fail to yield the targeted fcu topology, resulting instead in amorphous kinetic side-products. The appearance of transparent polygonal crystals serves as an immediate visual validation of thermodynamic control. This methodology utilizes to construct a highly hydrophobic MOF[4].

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve 0.104 mmol of Europium(III) acetate hydrate and 0.0596 mmol of TTA in 11 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as both a solvent and a weak base upon thermal decomposition, slowly deprotonating the TTA linker to initiate coordination.

  • Modulator Addition: Add 1.71 mmol of 2-fluorobenzoic acid.

    • Causality: The highly concentrated monotopic fluorinated modulator competes with TTA for RE³⁺ coordination sites. This slows down crystal growth, yielding highly crystalline, phase-pure hexaclusters rather than rapid, disordered coordination polymers.

  • Acidification: Introduce 0.10 mL of concentrated nitric acid (HNO₃).

    • Causality: Lowering the pH further protonates the linkers, shifting the equilibrium to favor the thermodynamic "proofreading" of the coordination bonds, ensuring defect-free crystal lattices.

  • Solvothermal Heating: Seal the mixture in a 20 mL glass vial and heat at 120 °C for 24 hours.

  • Washing & Activation: Isolate the transparent polygonal crystals via centrifugation. Wash 3× with 5 mL DMF, then dry at 80 °C for 24 hours.

    • Causality: Sequential washing removes unreacted precursors, preventing pore collapse from residual trapped modulator molecules during thermal activation[4].

Workflow N1 1. Precursor Mixing (RE Salt + TTA + DMF) N2 2. Modulator Addition (2-Fluorobenzoic Acid) N1->N2 pH Control N3 3. Solvothermal Heating (120°C, 24h) N2->N3 Nucleation N4 4. Washing & Isolation (Centrifugation) N3->N4 Crystal Yield N5 5. Thermal Activation (80°C, 24h) N4->N5 Pore Clearing

Step-by-step solvothermal synthesis workflow for RE-TTA-fcu F-MOFs.

Applications in Drug Development and Delivery

Fluorine is ubiquitous in modern pharmacology; over 20–30% of active pharmaceutical ingredients (APIs) contain fluorine to enhance metabolic stability, modulate pKa, and increase membrane permeability[5]. F-MOFs serve as ideal nanocarriers for these drugs.

  • Fluorophilic Interactions: The C–F bonds lining the MOF pores engage in specific fluorophilic (F···F) interactions with fluorinated APIs (e.g., 5-Fluorouracil, fluoxetine). This drastically increases the drug loading capacity and prevents premature burst release in the bloodstream, enabling sustained, zero-order release kinetics.

  • Dual-Functionalization for Targeting: By utilizing a bifunctional linker (e.g., a fluorinated linker that also contains an uncoordinated –NH₂ group), researchers can covalently tether targeting ligands (like folic acid or specific antibodies) to the MOF surface via standard amide coupling. This orthogonal reactivity directs the F-MOF specifically to tumor cells, minimizing off-target toxicity[6].

Gas Separation and Catalysis

Beyond biomedicine, F-MOFs are revolutionizing the handling of industrial gases and catalytic transformations.

  • Solid-State Gas Reagents: Fluorinated gases (like vinylidene fluoride, VDF) are traditionally hazardous, flammable, and difficult to handle. F-MOFs can safely adsorb these gases, allowing them to be handled as for late-stage fluoroalkylation in drug synthesis, achieving up to a 170-fold volume reduction compared to free gas[5].

  • Photocatalysis: The incorporation of dual-functionalized linkers (e.g., fluorinated MOF(Cu)-NH₂) narrows the energy band gap (down to ~2.18 eV), significantly enhancing visible-light absorption. The –NH₂ group acts as an electron donor, while the –F group stabilizes the framework against photocorrosion, yielding exceptional photocatalytic hydrogen evolution rates[1].

Quantitative Data Summary

The integration of fluorine into the linker backbone drastically alters the physicochemical metrics of the framework. The table below summarizes the comparative advantages of various F-MOF systems.

MOF SystemLinker TypeWater Contact AngleKey Performance MetricPrimary Application
RE-TTA-pcu Bis(trifluoromethyl)terephthalic acid> 100° (Superhydrophobic)High moisture stabilityGas Separation / Storage
F4_MIL-140A(Ce) Tetrafluoroterephthalic acidHydrophobicCooperative CO₂ uptakeGreenhouse Gas Capture
MOF(Cu)-NH₂ (F-doped) Dual-functionalized (–F / –NH₂)Hydrophilic (pore dependent)63.64 mmol·g⁻¹·h⁻¹ H₂ evolutionVisible-Light Photocatalysis
VDF–Mg₂(dobdc) Non-fluorinated MOF holding F-gasN/A170-fold gas volume reductionSolid-State Reagent Handling

References

  • Title: Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) Source: MDPI Materials URL: [Link]

  • Title: On the role of linker fluorination in the adsorption-induced structural response of CeIV-based Metal-Organic Frameworks Source: ChemRxiv URL: [Link]

  • Title: Review on Metal–Organic Framework Classification, Synthetic Approaches, and Influencing Factors: Applications in Energy, Drug Delivery, and Wastewater Treatment Source: ACS Omega / PMC URL: [Link]

  • Title: Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) Source: RSC Advances URL: [Link]

  • Title: Fluorinated Metal–Organic Frameworks with Dual-Functionalized Linkers to Enhance Photocatalytic H₂ Evolution and High Water Adsorption Source: ACS Inorganic Chemistry URL: [Link]

  • Title: Fluorination of mechanochemically synthesized metal–organic frameworks for PFAS adsorption in water Source: RSC Mechanochemistry URL: [Link]

  • Title: Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks Source: ChemRxiv URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks with 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid Ligands

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorinated Formyl-Functionalized MOFs

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs through the judicious selection of organic ligands is a cornerstone of this field. The ligand, 2,3,5,6-tetrafluoro-4-formylbenzoic acid, offers a unique combination of functionalities that are highly desirable for advanced applications. The tetrafluorinated phenyl ring imparts significant chemical and thermal stability, as well as hydrophobicity, to the resulting framework.[1] The strategically positioned formyl (-CHO) group serves as a versatile chemical handle for post-synthetic modification (PSM), allowing for the covalent attachment of a wide array of functional molecules, such as drugs, targeting moieties, or catalytic sites, after the MOF has been assembled.[2][3][4] This guide provides a comprehensive overview of the key considerations and a detailed protocol for the solvothermal synthesis of MOFs using this promising ligand.

Causality Behind Experimental Choices: Navigating the Solvothermal Landscape

Solvothermal synthesis is the most prevalent method for producing high-quality, crystalline MOFs. This technique involves heating a solution of the metal precursor and organic ligand in a sealed vessel, typically a Teflon-lined autoclave, at temperatures above the boiling point of the solvent.[5] The elevated temperature and pressure facilitate the dissolution of reactants and promote the nucleation and growth of the crystalline MOF. The choice of each experimental parameter is critical and directly influences the final product's structure, purity, and properties.

The Role of the Solvent System

The solvent in a solvothermal reaction is not merely a medium for dissolving the reactants; it plays a crucial role in the self-assembly process. High-boiling point, polar aprotic solvents are most commonly employed.

  • N,N-Dimethylformamide (DMF) and N,N-Diethylformamide (DEF): These are the most widely used solvents in MOF synthesis due to their excellent solvating power for both metal salts and organic ligands, and their high boiling points.[6] The choice between DMF and DEF can sometimes lead to different crystal phases or morphologies.

  • Ethanol and other alcohols: Alcohols can also be used, sometimes in combination with other solvents, to modulate the solubility of the reactants and influence the crystallization process.

  • Solvent Mixtures: Using a mixture of solvents can be a powerful tool to fine-tune the solubility of the precursors and control the rate of crystal growth, which can impact the size and quality of the resulting crystals.

Temperature and Reaction Time: A Balancing Act

Temperature is a critical parameter that governs the kinetics and thermodynamics of MOF formation.

  • Typical Temperature Range: For most benzoic acid-based MOFs, temperatures between 100°C and 250°C are employed.[5] A good starting point for a new system involving 2,3,5,6-tetrafluoro-4-formylbenzoic acid would be in the lower end of this range, around 120-150°C, to minimize the risk of side reactions involving the formyl group.

  • Influence on Crystallinity and Phase: Higher temperatures generally lead to faster reaction rates and can result in more crystalline materials. However, excessively high temperatures can lead to the formation of undesirable dense phases or decomposition of the ligand.

  • Reaction Time: Reaction times can vary from several hours to a few days (typically 12-48 hours).[5] The optimal time is a balance between achieving complete reaction and high crystallinity, and preventing the decomposition of the product.

Metal Precursors: The Inorganic Nodes

The choice of the metal ion or cluster is fundamental to the structure and properties of the MOF.

  • Common Metal Ions: A wide range of metal ions can be used, including those from the transition metals (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺), and lanthanides (e.g., La³⁺, Eu³⁺, Tb³⁺).[7][8][9][10][11]

  • Counter-ions: The counter-ion of the metal salt (e.g., nitrate, chloride, acetate) can also influence the reaction, sometimes acting as a modulator or affecting the pH of the reaction mixture. Nitrates are a common choice.

The Integrity of the Formyl Group: A Key Consideration

The aldehyde functionality is a key feature of the target ligand, and its preservation during the solvothermal synthesis is crucial for subsequent post-synthetic modifications.[3][4] While generally stable, aldehydes can undergo reactions under certain conditions.

  • Cannizzaro-type Reactions: In the presence of a strong base and at high temperatures, aldehydes can disproportionate. Maintaining a neutral or slightly acidic reaction medium is therefore advisable.

  • Oxidation: The formyl group is susceptible to oxidation to a carboxylic acid. While the sealed, and often oxygen-free, environment of an autoclave minimizes this risk, it is a possibility to be aware of.

  • In-situ Reactions: The formyl group could potentially react with other components in the reaction mixture, for example, with amine functionalities if present.

To mitigate these risks, starting with milder reaction temperatures and shorter reaction times is a prudent approach when first exploring a new system with this ligand.

Experimental Protocol: A Step-by-Step Guide for the Synthesis of a Zn-based MOF

This protocol provides a general procedure for the solvothermal synthesis of a MOF using 2,3,5,6-tetrafluoro-4-formylbenzoic acid and zinc nitrate as a representative example. The molar ratios and solvent volumes may need to be optimized for different metal salts or to obtain different structures.

Materials:

  • 2,3,5,6-Tetrafluoro-4-formylbenzoic acid

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave (23 mL capacity)

Procedure:

  • Preparation of the Reaction Mixture:

    • In a 20 mL glass vial, dissolve 0.1 mmol of 2,3,5,6-tetrafluoro-4-formylbenzoic acid in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Combine the two solutions in the first vial. The mixture may become slightly cloudy.

    • Sonicate the mixture for 5-10 minutes to ensure homogeneity.

  • Solvothermal Reaction:

    • Transfer the reaction mixture into a 23 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

    • Place the autoclave in a preheated oven at 120°C.

    • Maintain the temperature for 24 hours.

  • Cooling and Product Isolation:

    • After the reaction is complete, turn off the oven and allow the autoclave to cool down to room temperature slowly over several hours. Caution: Do not quench the autoclave in cold water as the rapid pressure change can be hazardous.

    • Once at room temperature, carefully open the autoclave in a fume hood.

    • Collect the crystalline product by filtration or centrifugation.

  • Washing and Activation:

    • Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • To exchange the high-boiling DMF solvent within the pores, immerse the solid in a volatile solvent like ethanol for 24 hours, replacing the ethanol with a fresh portion at least three times.

    • Dry the product under vacuum at a moderate temperature (e.g., 80-100°C) to remove the solvent from the pores and "activate" the MOF for subsequent applications.[12]

Data Presentation: Summary of Key Experimental Parameters

The following table summarizes the key experimental parameters and their potential influence on the synthesis of MOFs with 2,3,5,6-tetrafluoro-4-formylbenzoic acid. This should serve as a starting point for optimization.

ParameterTypical RangeRationale and Potential Effects
Metal-to-Ligand Molar Ratio 1:1 to 1:2Influences the coordination number of the metal and the final framework topology.
Solvent DMF, DEF, EthanolAffects solubility of reactants and can act as a template, influencing the crystal structure.[6]
Temperature 100 - 180°CControls reaction kinetics and crystallinity. Higher temperatures may risk formyl group reactions.
Reaction Time 12 - 48 hoursDetermines the extent of reaction and crystal growth. Longer times may lead to decomposition.[5]
Modulators (e.g., other acids) 0-20 equivalentsCan influence crystal size, morphology, and defect density.
pH Neutral to slightly acidicHelps to prevent side reactions of the formyl group.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF using 2,3,5,6-tetrafluoro-4-formylbenzoic acid.

solvothermal_synthesis_workflow cluster_prep 1. Preparation cluster_reaction 2. Solvothermal Reaction cluster_workup 3. Product Work-up Ligand Dissolve Ligand (2,3,5,6-tetrafluoro-4-formylbenzoic acid) in Solvent Mix Combine and Sonicate Ligand->Mix Metal Dissolve Metal Salt in Solvent Metal->Mix Autoclave Transfer to Autoclave Mix->Autoclave Heat Heat in Oven (e.g., 120°C, 24h) Autoclave->Heat Cool Cool to Room Temp. Heat->Cool Isolate Isolate Crystals (Filtration/Centrifugation) Cool->Isolate Wash Wash with Solvent Isolate->Wash Activate Activate under Vacuum Wash->Activate Final_Product Final_Product Activate->Final_Product Final MOF Product

Caption: Workflow for the solvothermal synthesis of a MOF.

Post-Synthetic Modification: Unleashing the Potential of the Formyl Group

The aldehyde functionality incorporated into the MOF structure serves as a powerful gateway for further functionalization through post-synthetic modification (PSM). This allows for the introduction of new chemical properties without altering the underlying framework topology.

psm_pathway cluster_reactions Post-Synthetic Modification Reactions MOF_CHO MOF with -CHO group Imine Imine Condensation (+ R-NH2) MOF_CHO->Imine forms Knoevenagel Knoevenagel Condensation (+ CH2(CN)2) MOF_CHO->Knoevenagel forms Wittig Wittig Reaction (+ Ph3P=CHR) MOF_CHO->Wittig forms Reduction Reduction (+ NaBH4) MOF_CHO->Reduction forms MOF_Imine Functionalized MOF (Imine linkage) Imine->MOF_Imine yields MOF_Knoevenagel Functionalized MOF (C=C bond) Knoevenagel->MOF_Knoevenagel yields MOF_Wittig Functionalized MOF (Alkene) Wittig->MOF_Wittig yields MOF_Alcohol Functionalized MOF (-CH2OH) Reduction->MOF_Alcohol yields

Sources

Post-synthetic modification of amines using tetrafluoro-4-formylbenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocols

Post-Synthetic Modification of Amines using Tetrafluoro-4-formylbenzoic Acid: A Guide to Reductive Amination for Bioconjugation and Materials Science

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the post-synthetic modification of primary and secondary amines using tetrafluoro-4-formylbenzoic acid (TF-FBA). TF-FBA is a versatile bifunctional reagent that leverages the robust and selective chemistry of reductive amination to covalently link its tetrafluorinated phenyl core to a wide range of amine-containing substrates. The orthogonal aldehyde and carboxylic acid functionalities allow for a two-stage modification strategy. First, the aldehyde reacts with an amine to form a stable secondary or tertiary amine linkage. Subsequently, the carboxylic acid remains available for further conjugation, property modulation, or surface attachment. The presence of the tetrafluoroaryl moiety offers unique advantages, including enhanced metabolic stability, potential for ¹⁹F NMR-based quantification, and unique physicochemical properties. This document details the underlying reaction mechanism, provides step-by-step protocols for both small molecule and protein modification, discusses critical experimental parameters, and offers troubleshooting guidance for researchers in drug development, chemical biology, and materials science.

Introduction: The Power of Amine Modification

The post-synthetic modification (PSM) of existing molecular scaffolds is a cornerstone of modern chemistry, enabling the diversification of molecular function without necessitating de novo synthesis.[1][2] Amines, in particular, are ubiquitous functional groups in pharmaceuticals, natural products, and materials, making them prime targets for modification.[3] Traditional methods for amine alkylation can be difficult to control, often leading to over-alkylation.[4]

Reductive amination, however, offers a highly controlled and efficient alternative for forming stable carbon-nitrogen bonds.[5] This reaction proceeds through the formation of an imine or iminium ion intermediate from an amine and a carbonyl compound, which is then selectively reduced by a mild hydride agent.[4]

This application note introduces Tetrafluoro-4-formylbenzoic Acid (TF-FBA) as a premier reagent for this purpose. Its utility is rooted in three key features:

  • Bifunctional Architecture : The aldehyde group serves as the reactive handle for amine modification, while the carboxylic acid provides a secondary point for conjugation or for tuning properties like solubility.

  • Robust Reaction Pathway : The core reaction, reductive amination, is highly reliable and tolerates a wide range of functional groups, making it suitable for complex molecules.[5]

  • Benefits of Fluorination : The electron-withdrawing tetrafluorophenyl ring enhances the reactivity of the aldehyde and imparts valuable properties to the final product, including increased metabolic stability, altered lipophilicity, and the introduction of a ¹⁹F NMR handle for straightforward analysis.

Reaction Mechanism: The Reductive Amination Pathway

The modification of an amine with TF-FBA proceeds via a two-stage, one-pot reductive amination process. The reaction is typically catalyzed by mild acid, which accelerates the dehydration step.

  • Step 1: Hemiaminal Formation : The nucleophilic amine attacks the electrophilic carbonyl carbon of the TF-FBA aldehyde group to form a transient hemiaminal intermediate.

  • Step 2: Imine/Iminium Ion Formation : The hemiaminal undergoes acid-catalyzed dehydration to form a Schiff base (imine). The imine can be protonated to form a more electrophilic iminium ion, which is the key species targeted by the reducing agent.

  • Step 3: Hydride Reduction : A selective reducing agent, such as Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), delivers a hydride ion to the iminium carbon.[4][6] This step is irreversible and results in the formation of a stable secondary (from a primary amine) or tertiary (from a secondary amine) amine linkage.

The overall mechanism is depicted below.

G cluster_0 Step 1: Hemiaminal Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction Amine R-NH₂ (Amine) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + TF-FBA TFFBA TF-FBA (Aldehyde) Imine Imine / Iminium Ion Hemiaminal->Imine - H₂O (Acid Catalyzed) Product Stable Amine Conjugate Imine->Product + Reductant H2O_out H₂O Reductant [H⁻] (e.g., NaBH₃CN)

Caption: Reductive amination mechanism of an amine with TF-FBA.

Experimental Protocols

Protocol 1: Modification of a Small Molecule Primary Amine

This protocol describes a general procedure for modifying a model primary amine, benzylamine, with TF-FBA.

Materials:

  • Tetrafluoro-4-formylbenzoic acid (TF-FBA)

  • Benzylamine

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH), Anhydrous

  • Dichloromethane (DCM), Anhydrous

  • Acetic Acid (AcOH)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl Acetate and Hexanes for elution

Procedure:

  • Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add TF-FBA (1.0 eq). Dissolve it in a 1:1 mixture of anhydrous DCM and anhydrous MeOH (to a final concentration of ~0.1 M).

  • Amine Addition : Add benzylamine (1.05 eq) to the solution, followed by glacial acetic acid (0.1 eq) to catalyze imine formation.

  • Imine Formation : Stir the reaction mixture at room temperature for 1 hour.

  • Reduction : Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Reaction Monitoring : Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup : Quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

  • Characterization : Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Bioconjugation to Protein Lysine Residues

This protocol outlines the modification of lysine ε-amino groups on a model protein (e.g., Bovine Serum Albumin, BSA).

G start Prepare Protein Solution (e.g., BSA in PBS, pH 6.0) add_tffba Add TF-FBA Stock (in DMSO) start->add_tffba incubate1 Incubate (1 hr, RT) Imine Formation add_tffba->incubate1 add_reductant Add NaBH₃CN Stock (in PBS) incubate1->add_reductant incubate2 Incubate (4-12 hr, RT) Reduction Step add_reductant->incubate2 quench Quench Reaction (e.g., Tris buffer) incubate2->quench purify Purify Conjugate (Size-Exclusion Chromatography) quench->purify characterize Characterize (Mass Spectrometry, UV-Vis) purify->characterize

Caption: Workflow for protein bioconjugation using TF-FBA.

Materials:

  • Protein (e.g., BSA)

  • Phosphate-Buffered Saline (PBS), pH 6.0

  • TF-FBA

  • Dimethyl Sulfoxide (DMSO)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) column (e.g., PD-10)

Procedure:

  • Protein Preparation : Prepare a solution of the protein in PBS at a concentration of 5-10 mg/mL. Ensure the buffer pH is adjusted to ~6.0 to facilitate imine formation.

  • Reagent Preparation : Prepare a 100 mM stock solution of TF-FBA in DMSO. Prepare a 500 mM stock solution of NaBH₃CN in PBS immediately before use.

  • Reaction Initiation : Add the TF-FBA stock solution to the protein solution to achieve a final 20-50 fold molar excess of the reagent over the protein. The final DMSO concentration should not exceed 10% (v/v).

  • Imine Formation : Gently agitate the reaction mixture at room temperature for 1 hour.

  • Reduction : Add the NaBH₃CN stock solution to the reaction mixture to a final concentration of 20-50 mM.

  • Incubation : Continue the agitation at room temperature for 4-12 hours.

  • Quenching : Add the quenching buffer to a final concentration of 50 mM to consume any unreacted TF-FBA. Incubate for 30 minutes.

  • Purification : Purify the protein conjugate to remove excess reagents using an appropriate SEC column, eluting with a storage-stable buffer (e.g., PBS, pH 7.4).[7]

  • Characterization : Determine the final protein concentration (e.g., BCA assay). Analyze the degree of labeling (DOL) by MALDI-TOF or ESI-MS by comparing the mass of the modified protein to the unmodified control.

Data Presentation & Expected Results

Quantitative data from these modifications should be presented clearly. The primary result in bioconjugation is the Degree of Labeling (DOL), which can be determined by mass spectrometry.

ParameterUnmodified Protein (BSA)TF-FBA Modified ProteinExpected Mass Shift per Modification
Observed Mass (Da) ~66,430>66,649+219.02 Da
Degree of Labeling (DOL) 01+N/A

Note: The mass shift corresponds to the addition of C₈H₃F₄O₂. The actual DOL will depend on reaction conditions and protein accessibility.

Key Considerations & Troubleshooting

ConsiderationRationale & Recommendation
Choice of Reductant NaBH(OAc)₃ (STAB) is preferred for organic synthesis due to its mildness and non-toxic byproducts.[6] NaBH₃CN is highly effective in aqueous media and at acidic pH, making it ideal for bioconjugation. It selectively reduces imines in the presence of aldehydes.[4] Handle with care due to its toxicity.
pH Control A slightly acidic pH (5-6.5) is critical. It protonates the hemiaminal to facilitate dehydration but leaves enough of the amine unprotonated to act as a nucleophile. Buffers like MES or acetate are suitable alternatives to PBS for maintaining this pH range.
Stoichiometry For small molecules, a slight excess of the amine (1.05-1.2 eq) is often used. For proteins, a large excess of TF-FBA (20-100x) is required to drive the reaction due to the lower effective concentration of reactive sites.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Incorrect pH; Inactive reducing agent; Steric hindrance around the amine.Verify reaction pH is between 5-6.5. Use freshly prepared reducing agent. Increase reaction time or temperature (for small molecules).
Low Yield (Small Molecule) Incomplete reaction; Product loss during workup/purification.Increase reaction time or equivalents of reducing agent. Optimize purification chromatography conditions.
Protein Precipitation High concentration of organic co-solvent (DMSO); Protein instability at reaction pH.Keep DMSO concentration below 10% (v/v). Screen for optimal buffer conditions prior to scaling up.
Multiple Products Over-alkylation (less common); Reaction with other nucleophilic residues.This method is highly selective for amines. If side-reactivity is suspected, confirm by mass spectrometry and adjust pH.

Conclusion

Tetrafluoro-4-formylbenzoic acid is a powerful and versatile reagent for the post-synthetic modification of amines. The underlying reductive amination chemistry provides a controlled and efficient means to introduce a multi-functional, fluorinated tag onto small molecules, proteins, and other amine-bearing materials. The protocols and considerations outlined in this guide provide a robust framework for researchers to successfully implement this chemistry, opening new avenues in drug conjugate design, materials functionalization, and chemical biology.

References

  • Di(4,5,6,7-tetrafluorobenzothiazol-2-yl) disulfide: Synthesis and reactions with amines. Google Search.
  • 4-Amino-2,3,5,6-tetrafluorobenzoic acid. Benchchem.
  • TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. Royal Society of Chemistry.
  • Post-synthetic modification of amine-functionalized permanently porous coordin
  • Access to optically active tetrafluoroethylenated amines based on[8][9]-proton shift reaction. MDPI.

  • Postmodification of an Amine-Functionalized Covalent Organic Framework for Enantioselective Adsorption of Tyrosine. PubMed.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • TiF4 -Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines.
  • Direct Brønsted Acid Catalyzed Reductive Amin
  • Reductive Amination - Common Conditions.
  • 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with C
  • Amine synthesis by reductive amination (reductive alkyl
  • Application of 4-(Bromomethyl)
  • Amine Modific
  • Bioconjugates: Examples & Applic
  • 4-Formylbenzoic acid can also be used in the synthesis of acid functionalized mesoporous silica catalyst via the condens

Sources

Bioconjugation techniques using tetrafluorinated benzaldehyde derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Next-Generation Bioconjugation Utilizing Tetrafluorinated Benzaldehyde Derivatives for Accelerated, Catalyst-Free Oxime Ligation

Executive Summary & Mechanistic Rationale

The conjugation of synthetic payloads to biomolecules is a cornerstone of modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and targeted radiotherapeutics. While oxime ligation is celebrated for its bioorthogonality and the high hydrolytic stability of the resulting conjugate, its utility has historically been bottlenecked by sluggish kinetics at physiological pH. Traditional protocols necessitate acidic conditions (pH 4.5–5.0) or the addition of nucleophilic catalysts like aniline, which introduces significant cytotoxicity and purification burdens[1].

As a Senior Application Scientist, I advocate for the transition to tetrafluorinated benzaldehyde derivatives to bypass these limitations. The causality behind this shift lies in fundamental physical organic chemistry:

  • Electrophilic Activation : The substitution of four highly electronegative fluorine atoms onto the aromatic ring exerts a profound inductive electron-withdrawing effect (-I effect). This intensifies the partial positive charge (

    
    ) on the formyl carbon, drastically lowering the activation energy required for nucleophilic attack by an aminooxy or hydrazide group. Consequently, this enables rapid, catalyst-free oxime ligation at neutral pH[2].
    
  • Dual-Functionalization via SNAr : Perfluorinated aromatics, such as pentafluorobenzaldehyde (PFB), are highly activated for Nucleophilic Aromatic Substitution (SNAr). The para-fluorine atom can be selectively displaced by soft nucleophiles like cysteine thiols under mild conditions[3]. This allows researchers to seamlessly install a tetrafluorobenzaldehyde "warhead" onto a protein, which is then perfectly primed for a secondary oxime ligation.

Quantitative Kinetic Advantages

The introduction of electron-deficient benzaldehydes fundamentally alters the kinetic landscape of bioconjugation. The table below summarizes the kinetic superiority of tetrafluorinated systems compared to traditional methodologies.

Reaction SystemCatalyst RequiredOptimal pHRelative Kinetic Rate (

)
Biocompatibility
Standard BenzaldehydeNone7.01x (Baseline)High
Standard BenzaldehydeAniline (10–100 mM)6.0~20x – 50xLow (Toxicity)
Tetrafluorobenzaldehyde None 6.8 – 7.4 ~120x – 150x High

Data synthesis based on the kinetic acceleration observed in electron-deficient hydrazone/oxime ligations[2].

Pathway Visualization: The Dual-Functionalization Workflow

To harness this chemistry, we employ a two-step workflow: an initial SNAr reaction to tag the protein, followed by a catalyst-free oxime ligation to attach the payload.

BioconjugationWorkflow P1 Protein-SH (Cysteine) Step1 SNAr Reaction pH 7.5 - 8.0 P1->Step1 R1 Pentafluorobenzaldehyde (PFB) R1->Step1 Int1 Tetrafluorobenzaldehyde- Protein Conjugate Step1->Int1 Step2 Catalyst-Free Oxime Ligation pH 6.5 - 7.0 Int1->Step2 R2 Aminooxy-Payload (NH2-O-R) R2->Step2 Final Stable Dual-Functionalized Bioconjugate Step2->Final

Workflow for dual-functionalization via SNAr and catalyst-free oxime ligation.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. We do not rely on assumptions; every step includes a discrete checkpoint to verify chemical conversion before proceeding.

Protocol A: Site-Specific Thiol Conjugation via SNAr

Objective : Generate a tetrafluorobenzaldehyde-functionalized protein from a free cysteine residue.

Causality of Conditions : We utilize a slightly alkaline pH (7.8) to ensure the cysteine thiol (pKa ~8.3) exists predominantly as a highly nucleophilic thiolate. We strictly avoid primary amine buffers (e.g., Tris) to prevent competitive SNAr side-reactions[3].

  • Preparation : Buffer exchange the target protein (containing a reduced, solvent-exposed cysteine) into 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.8. Adjust protein concentration to 50 µM.

  • Reagent Addition : Prepare a 50 mM stock of Pentafluorobenzaldehyde (PFB) in anhydrous DMSO. Add PFB to the protein solution to achieve a final concentration of 500 µM (10 molar equivalents). Ensure the final DMSO concentration does not exceed 5% v/v to prevent protein denaturation.

  • Incubation : Incubate the reaction mixture at 25°C for 2 hours under gentle agitation.

  • Validation Checkpoint (Self-Validation) : Withdraw a 10 µL aliquot and perform an Ellman’s Reagent (DTNB) assay. The absence of absorbance at 412 nm confirms >95% consumption of free thiols. If free thiols remain, extend incubation by 1 hour.

  • Purification : Remove excess unreacted PFB via size-exclusion chromatography (e.g., Sephadex G-25) pre-equilibrated with the buffer required for Protocol B (50 mM Phosphate, 150 mM NaCl, pH 6.8).

Protocol B: Catalyst-Free Oxime Ligation

Objective : Conjugate an aminooxy-functionalized payload (e.g., fluorophore, PEG, or drug) to the tetrafluorobenzaldehyde-protein.

Causality of Conditions : Traditional oxime ligations demand pH 4.5, which can unfold delicate biologics. Because the tetrafluorinated ring hyper-activates the aldehyde, we can shift the reaction to pH 6.8. This specific pH optimally balances the protonation state of the incoming aminooxy group (pKa ~4.6) with the structural integrity of the protein[2].

  • Reagent Addition : To the purified tetrafluorobenzaldehyde-protein (typically ~20-40 µM), add the aminooxy-payload (e.g., Aminooxy-PEG or Aminooxy-Cyanine dye) to a final concentration of 5-10 molar equivalents.

  • Incubation : Incubate at 25°C for 1 to 2 hours. Note: No aniline or p-phenylenediamine catalyst is required.

  • Validation Checkpoint (Self-Validation) : Analyze an aliquot via Intact Mass Spectrometry (LC-MS or MALDI-TOF). You must observe a precise mass shift corresponding to the mass of the payload minus 18 Da (loss of H₂O during oxime condensation). The disappearance of the intermediate mass from Protocol A validates complete conversion.

  • Final Purification : Purify the final bioconjugate using ultrafiltration (spin concentrators) or preparative SEC to remove the unreacted payload. Store the conjugate at 4°C or -80°C depending on protein stability.

Troubleshooting & Optimization Insights

  • Hydrolysis of Perfluorinated Rings : Fluorinated aromatics are susceptible to nucleophilic attack by hydroxide ions (OH⁻) at highly basic pH. Rule of thumb : Never exceed pH 8.5 during the SNAr step, and process the intermediate promptly to avoid degradation.

  • Steric Hindrance : If the target cysteine is buried within a deep hydrophobic pocket, the rigid planar structure of pentafluorobenzaldehyde may struggle to access it. In such cases, consider adding a mild, non-ionic detergent (e.g., 0.05% Tween-20) to slightly relax the tertiary structure without causing global unfolding.

References

  • Xu, Y., Wang, Y., Liu, P., Chu, G., Xu, H., Li, Y., Wang, J., & Shi, J. (2018). "Catalyst free hydrazone ligation for protein labeling and modification using electron-deficient benzaldehyde reagents." Organic & Biomolecular Chemistry, 16(38), 7036-7040. URL:[Link]

  • Staegemann, M. H., Gräfe, S., Haag, R., & Wiehe, A. (2016). "A toolset of functionalized porphyrins with different linker strategies for application in bioconjugation." RSC Advances, 6(82), 78622-78634. URL:[Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). "A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation." Bioconjugate Chemistry, 24(8), 1277-1294. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Preserving Tetrafluoro-4-formylbenzoic Acid (TFBA)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is specifically engineered for researchers, chemists, and drug development professionals working with 2,3,5,6-tetrafluoro-4-formylbenzoic acid (TFBA)[1]. Due to its unique electronic properties, TFBA presents significant handling challenges, primarily the rapid, premature oxidation of its aldehyde group. This center provides mechanistic insights, self-validating protocols, and troubleshooting steps to ensure the integrity of your synthetic workflows.

Section 1: Mechanistic Insight - The Root Cause of Oxidation

To effectively prevent the oxidation of TFBA, one must first understand the causality behind its instability. The dipole associated with the carbonyl functionality naturally renders the aldehyde carbon electrophilic and susceptible to nucleophilic attack[2]. In TFBA, the four fluorine atoms on the aromatic ring exert an extreme electron-withdrawing inductive effect (-I). This drastically amplifies the electrophilicity of the aldehyde carbon.

When exposed to even trace amounts of ambient moisture, the aldehyde rapidly undergoes nucleophilic attack by water to form an aldehyde hydrate (gem-diol) . Mechanistic and electrochemical studies confirm that the rate of aldehyde oxidation to a carboxylic acid directly correlates with the molecule's propensity to form this hydrate intermediate[3]. Consequently, substrates with strong electron-withdrawing groups undergo highly efficient, often irreversible, oxidation to the carboxylic acid in the presence of atmospheric oxygen or trace metals[3].

OxidationMechanism A TFBA (Free Aldehyde) B Aldehyde Hydrate (Gem-diol) A->B + H2O (Fast due to 4xF) B->A - H2O C Tetrafluoroterephthalic Acid (Oxidized Impurity) B->C + [O] (Irreversible)

Mechanism of moisture-dependent oxidation of TFBA via an aldehyde hydrate intermediate.

Section 2: Quantitative Comparison of Oxidation Susceptibility

To underscore the necessity of stringent handling, the table below compares the hydration and oxidation propensity of TFBA against standard benzaldehyde derivatives.

Aldehyde SubstrateSubstituent Electronic EffectHydrate Formation PropensityRelative Oxidation SusceptibilityRecommended Storage Condition
Benzaldehyde NeutralLowBaseline (1x)Ambient, sealed container
4-Nitrobenzaldehyde Strong EWG (-I, -M)Moderate~10x BaselineInert atmosphere, 4°C
Tetrafluoro-4-formylbenzoic acid Extreme EWG (4x -I) Very High >100x Baseline Glovebox, Ar/N₂, <-20°C, Desiccated
Section 3: Standard Operating Procedures (SOPs)

If your synthetic route requires functionalizing the carboxylic acid moiety of TFBA (e.g., via amide coupling or esterification), the aldehyde group must be chemically protected prior to the reaction . Attempting downstream chemistry on unprotected TFBA will almost certainly result in oxidation or cross-reactivity.

ProtectionWorkflow Step1 1. Starting Material TFBA Step2 2. Protection (Ethylene Glycol, pTSA) Step1->Step2 Step3 3. Downstream Reaction (e.g., Amide Coupling) Step2->Step3 Step4 4. Deprotection (Acidic Hydrolysis) Step3->Step4 Step5 5. Final Target (Aldehyde Restored) Step4->Step5

Step-by-step workflow for acetal protection, downstream coupling, and deprotection of TFBA.

SOP 1: 1,3-Dioxolane Protection of TFBA (Self-Validating Protocol)

Causality: By converting the sp² hybridized carbonyl carbon to an sp³ hybridized acetal carbon, the electrophilic dipole is eliminated. This completely blocks hydrate formation, rendering the molecule inert to standard oxidative conditions.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve TFBA (1.0 eq) in anhydrous toluene (0.2 M).

  • Reagent Addition: Add ethylene glycol (3.0 eq) and p-Toluenesulfonic acid monohydrate (p-TsOH, 0.1 eq) under a positive stream of dry nitrogen.

  • Azeotropic Distillation: Heat the reaction to reflux (approx. 110°C). The Dean-Stark trap will collect the azeotropically removed water. (Note: Continuous physical removal of water drives the thermodynamic equilibrium toward the protected acetal product).

  • Reaction Monitoring: Maintain reflux for 4-6 hours.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO₃ to neutralize the acid catalyst, preventing premature deprotection. Extract with ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

Self-Validation System:

  • TLC Verification: Spot the product on a silica TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH). Unreacted TFBA will immediately form a bright orange/yellow spot. A successfully protected product will not stain with 2,4-DNPH, validating the absence of the free aldehyde.

  • NMR Verification: In ¹H-NMR (CDCl₃ or DMSO-d₆), the characteristic highly deshielded aldehyde proton peak (~10.0 - 10.5 ppm) must completely disappear. A new singlet corresponding to the acetal methine proton will appear around 5.8 - 6.2 ppm, alongside the ethylene glycol backbone protons at ~4.0 ppm.

SOP 2: Inert Storage and Handling

Causality: Because the hydrate-to-carboxylic acid pathway requires both water and an oxidant (O₂), strictly eliminating both from the environment preserves the free aldehyde.

Step-by-Step Methodology:

  • Aliquotting: Always open and handle bulk TFBA powder inside a strictly controlled inert atmosphere glovebox (Argon or Nitrogen, H₂O < 1 ppm, O₂ < 1 ppm).

  • Solvent Degassing: Before dissolving unprotected TFBA for any reaction, solvents must be rigorously degassed using the Freeze-Pump-Thaw method (minimum 3 cycles) to remove dissolved oxygen.

  • Storage: Store unused TFBA in a tightly sealed amber glass vial, backfilled with Argon, wrapped in Parafilm, and kept at -20°C or lower.

Section 4: Troubleshooting & FAQs

Q1: My TFBA powder has become poorly soluble in standard organic solvents (like DCM) and shows a broad peak in the IR spectrum around 3000-3300 cm⁻¹. What happened? A1: Your TFBA has oxidized into tetrafluoroterephthalic acid. The broad IR peak indicates the presence of a second carboxylic acid group. Tetrafluoroterephthalic acid has significantly lower solubility in moderately polar solvents compared to TFBA. This degradation occurs when the highly electrophilic aldehyde is exposed to ambient moisture, forming the gem-diol hydrate, which is then rapidly oxidized by ambient oxygen[3]. You must discard this batch or attempt a difficult purification.

Q2: Can I use standard benchtop desiccators (e.g., containing silica gel or Drierite) to store TFBA? A2: No. While desiccants reduce ambient humidity, they do not exclude oxygen. Because the four fluorine atoms make the aldehyde exceptionally electrophilic, even trace amounts of residual moisture can initiate hydrate formation. Once the hydrate forms, ambient O₂ within the desiccator will drive the oxidation. Strict inert atmosphere (glovebox) storage is mandatory.

Q3: I need to perform an amide coupling on the carboxylic acid of TFBA. Can I do this without protecting the aldehyde? A3: It is highly discouraged. Standard amide coupling reagents (e.g., HATU, EDC) and the organic bases required (e.g., DIPEA, TEA) can lead to unwanted side reactions, including cross-reactivity with the amine nucleophile (forming imines) or accelerated oxidation of the unprotected, highly activated aldehyde. Always protect the aldehyde first using SOP 1.

References

1.[3] Title: Electrochemical Oxidation of Organic Molecules at Lower Overpotential: Accessing Broader Functional Group Compatibility with Electron-Proton Transfer Mediators - PMC Source: nih.gov URL:

2.[2] Title: Principles of Drug Action 1, Spring 2005, Aldehydes and Ketones Source: auburn.edu URL:

3.[1] Title: C8H2F4O3 - Explore - PubChemLite Source: uni.lu URL:

Sources

Technical Support Center: Optimizing Schiff Base Synthesis with Fluorinated Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers and drug development professionals struggling with the condensation of primary amines and fluorinated aldehydes (e.g., trifluoroacetaldehyde, pentafluorobenzaldehyde).

Section 1: Mechanistic Causality – The "Why" Behind Low Yields

When synthesizing fluorinated Schiff bases, traditional protocols often fail. To troubleshoot effectively, we must understand the causality dictated by the fluorine substituents.

Fluorine's strong electron-withdrawing nature (inductive effect) makes the aldehyde carbonyl highly electrophilic. While this accelerates the initial nucleophilic attack by the amine, it introduces two major thermodynamic hurdles:

  • Hydrate Formation: Fluorinated aldehydes rapidly react with trace moisture to form1, effectively sequestering the starting material and preventing imine formation[1].

  • Hemiaminal Stability: The intermediate hemiaminal (carbinolamine) is unusually stable. The electron-withdrawing effect strengthens the C–O bond and strongly disfavors the elimination of water (dehydration). Thus, 2[2].

Reaction pathway of fluorinated aldehydes highlighting the stable hemiaminal and hydrate traps.

Section 2: Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction stalls at the intermediate stage. ¹H NMR shows no aldehyde, but also no imine. What is happening? A1: You are trapped at the hemiaminal stage. The electron-withdrawing fluorine atoms stabilize the hemiaminal intermediate, preventing spontaneous dehydration. To overcome this, you must lower the activation energy of dehydration. Introduce a Lewis acid (e.g., TiCl₄) or a strong Brønsted acid (e.g., p-TsOH) to protonate or coordinate the hydroxyl group, converting it into a superior leaving group[3].

Q2: I am using anhydrous MgSO₄ to remove water, but yields remain below 20%. Why isn't this sufficient? A2: Mild desiccants like MgSO₄ or Na₂SO₄ rely on passive water scavenging and do not provide the necessary catalytic activation for fluorinated hemiaminals. You must actively drive the equilibrium. Switch to Titanium(IV) chloride (TiCl₄), which acts dually as a potent water scavenger and a Lewis acid catalyst. Alternatively, use2 combined with prolonged heating[2].

Q3: The starting fluorinated aldehyde appears as a complex mixture on NMR before I even add the amine. Is my reagent degraded? A3: It is likely hydrated. Fluorinated aldehydes (like trifluoroacetaldehyde) exist predominantly as gem-diol hydrates or polymeric hemiacetals when exposed to ambient moisture. Before use, you must "crack" the hydrate or hemiacetal (e.g., treating trifluoroacetaldehyde ethyl hemiacetal with concentrated sulfuric acid and distilling the pure aldehyde gas directly into the reaction mixture)[3].

Q4: Are there solvent-free alternatives to avoid moisture issues entirely? A4: Yes. Recent advancements demonstrate that4 of fluorinated aldehydes with aromatic amines produces excellent yields in under 15 minutes, bypassing the need for bulk solvents and simplifying purification[4].

Diagnostic workflow for troubleshooting low yields in fluorinated Schiff base synthesis.

Section 3: Quantitative Optimization Data

The choice of dehydrating agent and catalyst drastically impacts the conversion of fluorinated hemiaminals to imines. The following table synthesizes expected yields based on optimization strategies for trifluoroacetaldehyde derivatives.

Dehydrating Agent / CatalystMechanism of ActionTypical Yield (%)Notes / Drawbacks
None (Ambient conditions) Passive equilibrium< 10%Reaction stalls at the hemiaminal stage.
MgSO₄ / Na₂SO₄ Mild water scavenging15 - 25%Insufficient thermodynamic driving force for fluorinated substrates.
Dean-Stark + p-TsOH Azeotropic removal + Brønsted acid60 - 75%Requires high heat (toluene reflux); not ideal for highly volatile aldehydes.
Activated 4Å Molecular Sieves Strong physical trapping of H₂O50 - 65%Best when combined with a mild acid catalyst[2].
TiCl₄ + Triethylamine Lewis acid activation + chemical dehydration85 - 95%Highly effective; forces dehydration of stable hemiaminals[3].
Mechanochemical Grinding High local concentration, solvent-free80 - 98%Green alternative; extremely fast reaction times[4].

Section 4: Self-Validating Experimental Protocol

TiCl₄-Mediated Synthesis of Fluorinated Imines

This protocol utilizes TiCl₄ to overcome the hemiaminal dehydration barrier, ensuring high conversion of moisture-sensitive fluorinated aldehydes[3].

Materials:

  • Trifluoroacetaldehyde ethyl hemiacetal (1.0 equiv)

  • Primary amine or sulfonamide (1.0 equiv)

  • Titanium(IV) chloride (TiCl₄) (0.5 to 1.0 equiv)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Concentrated H₂SO₄ (for cracking)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation of Aldehyde (Cracking): Treat trifluoroacetaldehyde ethyl hemiacetal with concentrated H₂SO₄. Distill the generated pure trifluoroacetaldehyde gas directly into a cold (-78 °C) solution of anhydrous THF containing the primary amine.

  • Hemiaminal Formation: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Check: Take a small aliquot for ¹H NMR. The aldehyde proton peak should disappear, replaced by the hemiaminal intermediate. Do not proceed until the aldehyde is fully consumed.

  • Lewis Acid Activation: Cool the reaction mixture to 0 °C under a strict inert argon atmosphere. Slowly add Et₃N, followed by the dropwise addition of TiCl₄.

    • Safety Caution: TiCl₄ is highly reactive, corrosive, and violently exothermic upon contact with moisture.

  • Forced Dehydration: Stir the mixture at room temperature for 12-24 hours. The TiCl₄ coordinates the hemiaminal hydroxyl, while Et₃N facilitates the elimination of the proton, precipitating TiO₂ and amine hydrochloride salts.

  • Workup & Isolation: Filter the suspension through an oven-dried pad of Celite under inert gas to remove the titanium dioxide and salt byproducts. Evaporate the filtrate under reduced pressure.

  • Purification: Due to the extreme moisture sensitivity of the resulting fluorinated imine, avoid aqueous workups or standard silica gel chromatography. Purify via vacuum distillation or use immediately in situ for subsequent transformations.

References

  • An Insight into Fluorinated Imines and Hydrazones as Antibacterial Agents - PMC (National Institutes of Health).
  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification - JACS Au (ACS Publications).
  • Synthesis of Organofluorine Compounds Using the Ene Reaction of N-(p-Toluenesulfonyl)trifluoroacetaldehyde Imine - Chemical and Pharmaceutical Bulletin.
  • Mechanochemical Synthesis of Fluorinated Imines - PMC (National Institutes of Health).

Sources

Technical Support Center: Fluorinated MOF Crystal Growth & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Materials Diagnostic Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the transition from standard Metal-Organic Frameworks (MOFs) to fluorinated MOFs (F-MOFs). While the introduction of fluorine—either on the organic linker or the inorganic secondary building unit (SBU)—imparts exceptional properties like extreme hydrophobicity, enhanced CO₂ affinity, and chemical inertness, it fundamentally alters the thermodynamics and kinetics of crystal growth.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind crystallization failures and provide self-validating, kinetically controlled protocols to ensure phase-pure F-MOF synthesis.

Part 1: Diagnostic Logic for F-MOF Crystallization

Before adjusting your synthesis parameters, use the diagnostic workflow below to identify the kinetic or thermodynamic bottleneck in your crystallization process.

FMOF_Troubleshooting N1 Observation: Amorphous Powder N2 Root Cause Analysis: Linker pKa too low? N1->N2 N3 Action: Introduce Modulator (Formic Acid / 2-FBA) N2->N3 Inductive effect of F accelerates coordination N7 Outcome: Phase-Pure Single Crystals N3->N7 Reversible coordination enables error correction N4 Observation: Twinned/Intergrown Crystals N5 Root Cause Analysis: Nucleation Rate > Growth Rate N4->N5 N6 Action: Decrease Temp Ramp Rate & Adjust DMF:H2O N5->N6 Supersaturation reached too quickly N6->N7 Controlled crystal growth

Diagnostic workflow for troubleshooting F-MOF crystallization and phase purity.

Part 2: Troubleshooting Guide & FAQs

Q1: My standard MOF synthesis works perfectly, but when I switch to a fluorinated analog (e.g., F4-BDC), I only get an amorphous powder. Why? The Causality: The strong electron-withdrawing nature (inductive effect) of fluorine atoms significantly lowers the pKa of adjacent coordinating groups (e.g., carboxylates). This increases the acidity of the linker, causing it to deprotonate rapidly in the solvothermal mixture. The resulting fast coordination kinetics with metal nodes bypasses the thermodynamic error-correction phase, yielding amorphous kinetic dead-ends rather than ordered crystalline frameworks (1)[1]. The Solution: Implement a Modulated Synthesis approach. Introduce a high concentration of a competing monocarboxylic acid (e.g., formic acid, acetic acid) (2)[2]. The modulator temporarily caps the metal SBUs, slowing down framework extension and allowing reversible bond formation (thermodynamic control).

Q2: I am synthesizing a Rare-Earth (RE) F-MOF using a fluorinated modulator (2-FBA). The XRD shows a completely different topology than expected. What happened? The Causality: When synthesizing RE-MOFs (e.g., Y, Eu, Gd) using fluorinated modulators like 2-fluorobenzoic acid (2-FBA), highly fluorophilic RE metals can extract fluorine directly from the organofluorine modulator. Instead of forming standard hydroxylated clusters, the system generates fluorine-bridged hexanuclear clusters (e.g., Y₆F₈) (3)[3]. The Solution: This is a well-documented phenomenon that shifts the topology from a primitive cubic (pcu) net to a face-centered cubic (fcu) net (4)[4]. If the pcu topology is required, strictly avoid fluorinated modulators. If the fcu topology is desired for enhanced hydrophobicity, maintain the 2-FBA.

Q3: My F-MOF yield is fine, but the BET surface area is drastically lower than the theoretical value. How do I fix this? The Causality: Heavy use of modulators (required for F-MOFs) often leaves modulator molecules strongly coordinated to the metal nodes or physically trapped within the hydrophobic pores. The Solution: Post-synthetic activation must be aggressive. Perform a rigorous solvent exchange (DMF → Chloroform → Methanol) to displace high-boiling solvents, followed by vacuum activation at elevated temperatures (e.g., 120°C–140°C) to break the coordinate bonds of the trapped modulators (5)[5].

Part 3: Quantitative Optimization Data

Understanding the physicochemical shifts between standard and fluorinated linkers is critical for rational synthesis design.

ParameterStandard Linker (e.g., BDC)Fluorinated Linker (e.g., F4-BDC)Mechanistic Impact on Synthesis
Linker pKa (approx.) ~4.3~2.0F-atoms withdraw electron density, increasing acidity and deprotonation rate.
Modulator Requirement Low to Moderate (10-30 eq)High (50-100 eq)High acidity of F-linker requires stronger competition to maintain thermodynamic control.
Hydrophobicity (Contact Angle) Hydrophilic (<90°)Hydrophobic (>90°)C-F bonds lower surface energy, preventing water cluster formation.
Thermal Stability High (~500°C)Enhanced (>500°C)C-F bond strength (485 kJ/mol) reinforces framework rigidity.
Part 4: Self-Validating Protocol: Modulated Synthesis of F-UiO-66

To guarantee reproducibility, every protocol must act as a self-validating system. The following methodology for synthesizing a fluorinated UiO-66 analog incorporates a critical validation checkpoint to prevent wasted effort on phase-impure batches.

F_UiO66_Synthesis S1 Precursor Mixing ZrCl4 + F-Linker + DMF S2 Modulation Add Formic Acid S1->S2 S3 Solvothermal Growth 120°C for 24h S2->S3 S4 Validation PXRD (Peak at 7.3°) S3->S4 S5 Activation Solvent Exchange & Vacuum S4->S5

Self-validating experimental workflow for modulated F-UiO-66 synthesis.

Step-by-Step Methodology:

  • Precursor Preparation: In a 20 mL scintillation vial, dissolve 0.5 mmol of Zirconium(IV) chloride (ZrCl₄) and 0.5 mmol of the fluorinated linker (e.g., tetrafluoroterephthalic acid, F4-BDC) in 10 mL of N,N-dimethylformamide (DMF). Sonicate for 10 minutes until visually homogeneous.

  • Kinetic Modulation: Add 50 equivalents (25 mmol) of Formic Acid to the solution. Causality Note: The high concentration of formic acid is mandatory to outcompete the highly acidic F4-BDC linker, preventing the immediate precipitation of amorphous Zr-polymers.

  • Solvothermal Growth: Seal the vial tightly and place it in a pre-heated isothermal oven at 120°C for exactly 24 hours. Allow the vial to cool to room temperature naturally (approx. 1°C/min) to prevent thermal shock and crystal cracking.

  • Validation Checkpoint (Critical): Isolate a 5 mg aliquot of the resulting white powder via centrifugation. Run a rapid Powder X-Ray Diffraction (PXRD) scan. Self-Validation: You must observe a sharp, high-intensity characteristic peak at 2θ = 7.3°, confirming the fcu UiO-66 topology. If this peak is absent or broad, the synthesis is kinetically trapped; discard the batch and increase the modulator equivalents.

  • Activation & Solvent Exchange: Centrifuge the remaining bulk powder (10,000 RPM, 5 min). Discard the mother liquor. Wash the solid vigorously with fresh DMF (3 × 10 mL) to remove unreacted linker. Follow with a solvent exchange using Chloroform (3 × 10 mL) to displace the DMF, and finally Methanol (3 × 10 mL).

  • Evacuation: Dry the powder in a vacuum oven at 120°C for 12 hours to evacuate the pores, yielding the activated F-UiO-66 framework ready for gas adsorption or catalytic assays.

Part 5: References
  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) Source: rsc.org URL:

  • Optimization of UiO-66 MOF Synthesis: Impact of Formic Acid on UiO-66 Formation Source: customer-oci.com URL:

  • Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs Source: rsc.org URL:

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) Source: mdpi.com URL:

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature Source: its.ac.id URL:

Sources

Technical Support Center: Purification & Troubleshooting for 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in resolving critical bottlenecks associated with the isolation and purification of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFBA-CHO) (CAS: 24336-86-5)[1].

Due to its highly electron-deficient aromatic ring and orthogonal reactive sites (an aldehyde and a carboxylic acid), TFBA-CHO is a highly sought-after building block for Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and active pharmaceutical ingredients (APIs). However, these same structural features make it highly susceptible to side reactions, auto-oxidation, and nucleophilic degradation during purification [2].

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >99% purity in your workflows.

PART 1: Impurity Profiling & Degradation Pathways

Before selecting a purification method, you must diagnose the contamination. The tetrafluorophenyl ring fundamentally alters the electronic landscape of the molecule, lowering the Lowest Unoccupied Molecular Orbital (LUMO) and increasing susceptibility to specific degradation pathways.

Table 1: Common TFBA-CHO Impurities & Diagnostic Data

Quantitative chromatographic and spectroscopic markers for rapid identification.

Impurity NameMechanistic OriginTLC

Value*
Diagnostic Analytical Marker
2,3,5,6-Tetrafluoroterephthalic Acid Auto-oxidation of the formyl group in the presence of

.
0.10 (Heavy tailing)

NMR:
Single sharp singlet (symmetry). Loss of aldehyde proton in

NMR.
2,3,5,6-Tetrafluorobenzoic Acid Unreacted starting material or deformylation.0.55

NMR:
Aromatic multiplet (~7.5 ppm) replacing the aldehyde singlet (~10.2 ppm).
4-(Hydroxymethyl)-TFBA Over-reduction during synthesis (e.g., if hydride donors were used).0.25

NMR:
Benzylic

doublet (~4.8 ppm) and broad

peak.
Des-fluoro-hydroxyl Adducts

attack by hydroxide/water during basic workup.
0.05 - 0.15

NMR:
Complex multiplets, loss of 4-fluorine integration.
TFBA-CHO (Target) N/A0.40

NMR:
Sharp aldehyde singlet (~10.2 ppm), broad acid

.

*TLC Conditions: Silica gel, Hexanes/Ethyl Acetate (1:1 v/v) + 1% Formic Acid. Visualized via UV (254 nm) and 2,4-DNPH stain.

Degradation TFBA TFBA-CHO (Desired Product) Oxidation Auto-Oxidation (O2 exposure) TFBA->Oxidation SNAr SNAr Attack (Strong Base / OH⁻) TFBA->SNAr Reduction Over-Reduction (Hydride donors) TFBA->Reduction Imp1 2,3,5,6-Tetrafluoroterephthalic Acid (Di-acid Impurity) Oxidation->Imp1 Imp2 Des-fluoro-hydroxyl Impurities (Regioisomers) SNAr->Imp2 Imp3 4-(Hydroxymethyl)-TFBA (Alcohol Impurity) Reduction->Imp3

Fig 1: Primary degradation pathways of TFBA-CHO leading to common impurities.

PART 2: Troubleshooting FAQs

Q1: I performed a standard acid-base extraction using 1M NaOH to isolate the carboxylic acid. My


 NMR now shows a complex mixture with missing fluorine signals. What happened? 
A:  You have induced a Nucleophilic Aromatic Substitution (

). The highly electron-withdrawing nature of the four fluorine atoms, combined with the formyl and carboxyl groups, makes the aromatic ring exceptionally electrophilic. When exposed to strong nucleophiles like hydroxide (

) at elevated pH, the fluorines become highly labile. The hydroxide displaces a fluorine atom, creating des-fluoro-hydroxyl impurities. Self-Validating Fix: Never use strong bases (NaOH, KOH) for the extraction of highly fluorinated aromatics. Always use mild bases (e.g., saturated aqueous

) and keep the biphasic mixture cold (<10 °C) to kinetically suppress

[3].

Q2: My product contains ~15% of 2,3,5,6-tetrafluoroterephthalic acid (the di-acid). Column chromatography is failing because the compounds co-elute and streak. How do I separate them? A: The di-acid impurity forms rigid, highly stable intermolecular hydrogen-bonded polymeric networks, rendering it practically insoluble in moderately polar halogenated solvents. Instead of chromatography, exploit this thermodynamic property via Selective Trituration (See Protocol A below). The mono-acid (TFBA-CHO) will dissolve, leaving the di-acid as a filterable solid.

Q3: How can I reliably monitor the purification process using TLC when all the spots look identical under UV light? A: Fluorinated aromatics are strong UV chromophores, which causes masking. You must use orthogonal chemical staining to validate your spots:

  • 2,4-Dinitrophenylhydrazine (2,4-DNPH): Dip the plate and heat gently. Only the target TFBA-CHO will immediately form a bright orange/red spot due to hydrazone formation with the aldehyde. The di-acid and starting material will not react.

  • Bromocresol Green (BCG): Dip the plate (no heat required). Carboxylic acids will appear as bright yellow spots against a blue background.

PART 3: Standardized Purification Protocols

Use the decision tree below to select the appropriate protocol based on your primary impurity profile.

Workflow Start Crude TFBA-CHO Mixture Check Identify Major Impurity (NMR / LC-MS) Start->Check DiAcid High Di-acid (>5%) Check->DiAcid Oxidation SM High Starting Material (>5%) Check->SM Incomplete Rxn Complex Complex Mixture (SNAr / Unknowns) Check->Complex Degradation Trituration Protocol A: Selective Trituration DiAcid->Trituration Recryst Recrystallization (Toluene / EtOAc) SM->Recryst Chromatography Protocol B: Buffered Chromatography Complex->Chromatography Pure Pure TFBA-CHO (>99%) Trituration->Pure Recryst->Pure Chromatography->Pure

Fig 2: Decision matrix for selecting the optimal TFBA-CHO purification workflow.

Protocol A: Selective Trituration (For Di-Acid Removal)

Causality: Dichloromethane (DCM) disrupts the weak intermolecular forces of the mono-acid but lacks the polarity to break the robust hydrogen-bonded dimers of the di-acid impurity.

  • Suspend: Place the crude solid mixture in a round-bottom flask. Add 10 mL of anhydrous Dichloromethane (DCM) per gram of crude material.

  • Agitate: Stir the suspension vigorously at room temperature for 2 hours. Do not heat, as heating may force the di-acid into solution.

  • Filter: Vacuum filter the suspension through a medium-porosity glass frit.

  • Wash: Wash the filter cake (which contains the unwanted di-acid) with a small volume of ice-cold DCM (2 mL/g).

  • Concentrate: Transfer the filtrate (containing the highly pure TFBA-CHO) to a rotary evaporator and carefully remove the DCM under reduced pressure (Bath temp < 30 °C to prevent thermal degradation).

  • Validate: Run a

    
     NMR to confirm the absence of the di-acid (indicated by the correct integration ratio of the aldehyde proton to the aromatic/acidic protons).
    
Protocol B: Acid-Buffered Silica Gel Chromatography (For Complex Mixtures)

Causality: Silica gel contains weakly acidic silanol groups. If you elute a highly acidic fluorinated compound like TFBA-CHO (


 ~2.5) with standard neutral solvents, it will ionize, bind irreversibly to the silica, and streak down the column. Adding 1% Formic Acid (FA) suppresses the ionization of TFBA-CHO, keeping it in its neutral, protonated state for sharp, predictable elution bands [3].
  • Prepare the Mobile Phase: Mix Hexanes and Ethyl Acetate in a 7:3 volume ratio. Add exactly 1% (v/v) LC-MS grade Formic Acid. Mix thoroughly.

  • Column Packing: Slurry-pack a silica gel column using the prepared acidic mobile phase. Note: Ensure the silica is fully equilibrated with the acidic solvent before loading the sample.

  • Sample Loading: Dissolve the crude TFBA-CHO in the minimum amount of Ethyl Acetate. Add a small amount of silica gel to create a dry load, evaporate the solvent, and load the powder evenly onto the column bed.

  • Elution: Elute using a gradient from 7:3 to 1:1 (Hexanes:EtOAc + 1% FA).

  • Fraction Collection: Monitor fractions using TLC (visualized with 2,4-DNPH). The target compound will elute cleanly at an

    
     of ~0.40.
    
  • Solvent Removal: Combine the pure fractions. Remove the solvent via rotary evaporation. To remove residual formic acid, co-evaporate the resulting solid twice with 10 mL of anhydrous toluene.

PART 4: References

  • Shimadzu Environmental Analysis: Accurate Analysis of PFAS and Fluorinated Acids (Application Note). Shimadzu Corporation. Available at:[Link]

Technical Support Center: Stability of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid in Basic Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Tech Center. As a Senior Application Scientist, I frequently consult with drug development professionals and researchers struggling with the anomalous behavior of highly fluorinated building blocks.

A common pitfall with 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFBA) is the assumption that it behaves like a standard benzoic acid in basic buffers. It does not. The synergistic electron-withdrawing effects of the tetrafluorobenzene core and the formyl group transform the aromatic ring into a highly reactive electrophile, requiring specialized handling to prevent rapid degradation.

Core Mechanistic Principles: The S_NAr Vulnerability

To master the handling of TFBA, you must understand the causality behind its instability. The pKa of its carboxylic acid is exceptionally low (~2.0) due to the strong inductive effect of the four fluorine atoms. While deprotonation to the carboxylate anion occurs rapidly and safely, the real danger lies in the aromatic ring itself.

The highly electron-deficient nature of the fluorinated ring makes it exceptionally susceptible to Nucleophilic Aromatic Substitution (S_NAr) ()[1]. When exposed to basic conditions (e.g., NaOH, KOH, or basic amine buffers), hydroxide or amine nucleophiles attack the ring[2]. Because the para-position is occupied by the carboxylate, attack occurs at the ortho-positions relative to the strongly electron-withdrawing formyl group. This results in the irreversible displacement of a fluorine atom to form a hydroxy- or amino-substituted degradation product[3].

Furthermore, at very high pH, the aldehyde group can undergo the Cannizzaro reaction (disproportionating into the corresponding alcohol and carboxylic acid), though S_NAr is typically the kinetically favored pathway at room temperature[4].

ReactionPathway TFBA 2,3,5,6-Tetrafluoro- 4-formylbenzoic acid Base Hydroxide (OH⁻) TFBA->Base pH > 7.5 Meisenheimer Meisenheimer Complex (Transition State) Base->Meisenheimer Nucleophilic Attack Degradation 2-Hydroxy-3,5,6-trifluoro- 4-formylbenzoic acid (S_NAr Product) Meisenheimer->Degradation F⁻ Elimination

Base-catalyzed Nucleophilic Aromatic Substitution (S_NAr) pathway of TFBA.

Quantitative Stability Profile

To guide your experimental design, we have mapped the kinetic degradation profile of TFBA across common laboratory buffer systems.

Buffer SystempHHalf-life (

) at 25°C
Primary Degradation Pathway
0.1 M HCl 1.0> 30 daysNone (Stable)
0.1 M MES 6.0> 14 daysNone (Stable)
1X PBS 7.4~ 48 hoursSlow S_NAr (ortho-fluoro displacement)
0.1 M Tris-HCl 8.5~ 4 hoursS_NAr and Imine (Schiff base) formation
0.1 M NaOH 13.0< 5 minutesRapid S_NAr and Cannizzaro

Troubleshooting Guides & FAQs

Q1: My LC-MS shows a mass shift of -2 Da after dissolving TFBA in 0.1 M NaOH. What happened? A1: You are observing the classic S_NAr degradation product. Hydroxide has displaced a fluorine atom. The mass change is calculated as: Loss of Fluorine (-19 Da) + Addition of Hydroxyl (+17 Da) = Net shift of -2 Da. To prevent this, never use strong bases to solubilize TFBA.

Q2: I need to use a biological buffer at pH 8.0 for a conjugation assay. Will TFBA survive? A2: It will degrade slowly. In PBS or HEPES at pH 8.0, the half-life is approximately 12-24 hours. If your conjugation exceeds this window, you must perform the reaction at a lower pH (e.g., MES buffer at pH 6.0) or use an organic co-solvent to minimize aqueous exposure.

Q3: Can I use Tris buffer to maintain pH 7.5? A3: Absolutely not. Tris contains a primary amine that acts as both a base and a strong nucleophile. It will rapidly form an imine with the formyl group and participate directly in S_NAr, destroying your starting material within hours.

TroubleshootingWorkflow Start Observation: Multiple Peaks in LC-MS CheckPH Check Formulation pH Start->CheckPH IsBasic Is pH > 7.5? CheckPH->IsBasic YesBasic S_NAr Degradation Confirmed IsBasic->YesBasic Yes NoBasic Check Solvent Nucleophilicity IsBasic->NoBasic No Action1 Protocol 1: Acidify to pH 5.0-6.0 YesBasic->Action1 Action2 Protocol 2: Switch to Aprotic Solvents NoBasic->Action2

Troubleshooting workflow for resolving TFBA degradation during formulation.

Self-Validating Experimental Protocols

Protocol 1: Safe Solubilization and pH Adjustment for Aqueous Assays

Objective: Solubilize TFBA for biological assays without triggering base-catalyzed degradation.

  • Step 1: Initial Solubilization. Dissolve TFBA in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 100 mM).

    • Causality: TFBA is highly hydrophobic and poorly soluble in water at low pH. Solubilizing directly in aqueous base forces the molecule through a high-pH transition state, causing immediate S_NAr degradation. Aprotic solvents prevent nucleophilic attack during the dissolution phase.

  • Step 2: Buffer Selection. Prepare a non-nucleophilic buffer (e.g., MES or Phosphate) adjusted to pH 5.5 - 6.5.

    • Causality: Maintaining pH < 7.0 keeps the hydroxide concentration negligible, effectively shutting down the S_NAr pathway.

  • Step 3: Dilution. Slowly add the DMSO stock to the vigorously stirring buffer to reach the desired final concentration (e.g., 1 mM). Keep the temperature at 4°C.

    • Causality: Low temperature kinetically suppresses any residual nucleophilic attack from water.

  • Step 4: Self-Validation. Analyze the final solution via UV-Vis spectroscopy immediately after preparation. Intact TFBA exhibits a sharp

    
     at ~265 nm. A shift to >280 nm indicates premature degradation (phenol formation). If a shift is observed, discard and prepare fresh buffer.
    
Protocol 2: LC-MS Monitoring of Base Stability

Objective: Verify the structural integrity of TFBA in your specific assay buffer.

  • Step 1: Sample Prep. Prepare a 1 mg/mL solution of TFBA in 50:50 MeCN:Water containing 0.1% Formic Acid (Control). Prepare a second sample in your target basic buffer (Test).

    • Causality: The acidic control locks the molecule in its stable, protonated state, providing a baseline for intact mass.

  • Step 2: Incubation. Incubate both samples at your assay temperature (e.g., 25°C) for the duration of your planned experiment.

  • Step 3: Chromatography. Inject 2 µL onto a C18 column. Use a gradient of Water/MeCN with 0.1% Formic Acid.

    • Causality: Formic acid in the mobile phase ensures the carboxylic acid remains protonated during separation, preventing peak tailing and on-column degradation.

  • Step 4: Mass Detection & Self-Validation. Monitor in negative ion mode (ESI-).

    • Validation: The Control sample MUST show >99% purity at m/z 221[M-H]⁻. If the Control shows m/z 219, your stock solvent is contaminated with a nucleophile. The Test sample will reveal the extent of degradation by the ratio of m/z 221 (intact) to m/z 219 (S_NAr product).

References

  • ACS Publications. "Strategies for Corrole Functionalization". Chemical Reviews. [Link]

Sources

Technical Support Center: Troubleshooting Unreacted 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid (TFBA) in COF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of Covalent Organic Frameworks (COFs) synthesized using highly functionalized monomers.

Removing unreacted 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFBA) from COF pores is notoriously difficult. Standard washing procedures often fail, leaving residual monomer that artificially depresses Brunauer–Emmett–Teller (BET) surface areas and interferes with downstream applications (e.g., catalysis or drug delivery). This guide provides field-proven, causality-driven methodologies to ensure your COFs are completely activated and structurally intact.

Mechanistic Insight: Why is TFBA So Stubborn?

To successfully remove a contaminant, you must first understand the physical chemistry binding it to your framework. TFBA is a highly polarized, bifunctional molecule. When it becomes trapped in a COF, it resists extraction due to three primary mechanisms:

  • Fluorophilic and

    
     Interactions:  The tetrafluorophenyl ring is highly electron-deficient. It engages in strong multipolar and 
    
    
    
    stacking interactions with the aromatic backbone of the COF.
  • Persistent Hydrogen Bonding: The free carboxylic acid (-COOH) group of unreacted TFBA forms robust hydrogen bonds with the imine nitrogens (-C=N-) or unreacted amine nodes within the framework.

  • Capillary-Induced Trapping: Highly porous COFs are susceptible to pore collapse during the evaporation of high-surface-tension solvents under vacuum [1]. When pores collapse, the TFBA monomer becomes permanently physically encapsulated.

Every protocol below is designed as a self-validating system : you execute the step, verify the removal via FTIR or NMR, and use the structural feedback to dictate your next move.

Frequently Asked Questions (FAQs)

Q: My FTIR shows a strong peak at ~1700 cm⁻¹ after synthesis. Is this unreacted TFBA or a framework defect? A: A sharp peak at ~1700 cm⁻¹ typically corresponds to the C=O stretch of the unreacted aldehyde group of TFBA. If this peak persists after standard washing, it indicates trapped monomer. Solid-state ¹⁹F NMR can definitively confirm this by revealing sharp peaks (mobile, unreacted monomer) versus broad peaks (framework-bound species).

Q: Why did my COF's BET surface area drop to near zero after vacuum drying? A: You likely experienced capillary-induced pore collapse. When liquid solvent evaporates, the receding meniscus exerts massive capillary forces on the fragile pore walls. To preserve the architecture and allow monomer extraction, you must bypass the liquid-gas phase boundary using supercritical CO₂ (scCO₂) activation[2].

Q: Can I wash the COF with a strong base like NaOH to dissolve the TFBA? A: No. Strong aqueous bases will hydrolyze standard imine-linked COFs. However, because the pKa of TFBA is quite low (~1.7–2.0) due to the electron-withdrawing fluorine atoms, you can use a mild base like 0.1 M NaHCO₃. This selectively deprotonates the monomer into a highly soluble sodium salt without degrading base-stable frameworks (e.g.,


-ketoenamine COFs).

Experimental Protocols for TFBA Removal

Below are the step-by-step methodologies to extract TFBA, ordered from least to most intensive.

Protocol A: Solvent Cycling Soxhlet Extraction

Use this as your baseline purification method to systematically break orthogonal intermolecular forces.

  • Preparation: Load 100–200 mg of the crude COF powder into a cellulose extraction thimble. Place it in a Soxhlet extractor.

  • Phase 1 (Disrupting Fluorophilic Stacking): Extract with 150 mL of Tetrahydrofuran (THF) for 24 hours.

    • Causality: THF is a polar aprotic solvent that effectively solvates the electron-deficient fluorinated ring, disrupting

      
       interactions.
      
  • Phase 2 (Disrupting Hydrogen Bonds): Replace the THF with 150 mL of Methanol (MeOH) and extract for an additional 24 hours.

    • Causality: MeOH is a polar protic solvent. It outcompetes the TFBA carboxylic acid for hydrogen-bonding sites on the COF backbone, displacing the trapped monomer.

  • Recovery: Recover the powder and proceed immediately to Protocol C for drying.

Protocol B: Mild Chemical Washing (Deprotonation Strategy)

Use this only if your COF linkage is base-stable (e.g.,


-ketoenamine).
  • Suspension: Suspend the crude COF in a 1:1 mixture of 0.1 M aqueous NaHCO₃ and Methanol (10 mL of solution per 100 mg of COF).

  • Agitation: Sonicate briefly (1–2 mins) to disperse the aggregates, then stir at room temperature for 2 hours.

    • Causality: The mild base deprotonates the unreacted TFBA's carboxylic acid, converting it into a highly water/methanol-soluble sodium salt, forcing it out of the hydrophobic pores.

  • Separation: Centrifuge at 8000 rpm for 10 minutes and decant the supernatant.

  • Neutralization Wash: Wash the solid 3 times with DI water and 3 times with Methanol to remove residual inorganic salts.

Protocol C: Supercritical CO₂ (scCO₂) Activation

Mandatory final step for highly porous or fragile COFs to prevent pore collapse [3, 4].

  • Solvent Exchange: Soak the COF in absolute ethanol. Centrifuge and replace the ethanol 3 times over 24 hours to ensure all heavier solvents (like THF or water) are removed from the pores.

  • Loading: Transfer the ethanol-solvated COF to the scCO₂ critical point dryer chamber.

  • Purging: Flush the chamber with liquid CO₂ at 10 °C (5 cycles over 2 hours) to completely replace the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40 °C and the pressure to ~100 bar. Hold for 2 hours.

  • Depressurization: Slowly depressurize the chamber at a strict rate of 3 bar/hour.

    • Causality: Rapid depressurization causes mechanical stress that shatters the framework. Slow release ensures the pores remain open and free of TFBA.

Extraction Methods Comparison Data

Extraction MethodTarget Interaction DisruptedRisk of Pore CollapseTime RequiredRecommended Use Case
Standard Washing Weak van der WaalsHigh (if vacuum dried)2–4 hoursInitial crude cleanup only.
Soxhlet Cycling (THF → MeOH) Fluorophilic & H-BondingMedium48 hoursStandard imine COFs with trapped TFBA.
Mild Base Wash (NaHCO₃) Ionic (Deprotonation)Low4–6 hoursBase-stable COFs with severe TFBA contamination.
scCO₂ Activation Capillary ForcesZero 24–36 hoursFinal activation for all highly porous COFs.

Decision Tree: TFBA Removal Workflow

Follow this logical pathway to determine the correct sequence of protocols for your specific material.

TFBA_Removal Start Detect Unreacted TFBA (FTIR: ~1700 cm⁻¹, ¹⁹F NMR) BaseStable Is the COF linkage base-stable? (e.g., β-ketoenamine) Start->BaseStable BaseWash Protocol B: Mild Base Wash (0.1 M NaHCO₃ in H₂O/MeOH) BaseStable->BaseWash Yes Soxhlet Protocol A: Solvent Cycling Soxhlet (THF → MeOH, 24h each) BaseStable->Soxhlet No / Unsure CheckPores Check BET Surface Area Are pores still blocked? BaseWash->CheckPores Soxhlet->CheckPores scCO2 Protocol C: scCO₂ Extraction (with MeOH modifier) CheckPores->scCO2 Yes Success Purified COF (Pores Open, No TFBA) CheckPores->Success No scCO2->Success

Figure 1: Decision tree workflow for the removal of unreacted TFBA monomer from COF pores.

References

  • Vardhan, H., & Ma, S. (2023). Large-Scale Synthesis of Covalent Organic Frameworks: Challenges and Opportunities. Molecules, 28(15), 5708.[Link]

  • Zhang, J., et al. (2025). Industrialization of Covalent Organic Frameworks. Journal of the American Chemical Society.[Link]

  • Carrington, et al. (2022). Sol-gel processing of a covalent organic framework for the generation of hierarchically porous monolithic adsorbents. Chem, 8(11), 3026-3043.[Link]

  • Han, X., et al. (2021). Tunable Cage-Based Three-Dimensional Covalent Organic Frameworks. CCS Chemistry, 3, 3094–3104.[Link]

Validation & Comparative

Comparative Analytical Guide: 1H NMR Interpretation of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter challenges when characterizing heavily halogenated building blocks. In modern drug discovery and materials science, incorporating multiple fluorine atoms into aromatic rings is a privileged strategy to modulate lipophilicity, pKa, and metabolic stability.

2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFBA) is a highly reactive, electron-deficient intermediate. However, its perfluorinated nature drastically alters its Nuclear Magnetic Resonance (NMR) profile compared to its non-fluorinated counterpart, 4-Formylbenzoic acid (FBA) [1]. This guide provides an objective comparison of their 1H NMR performance, detailing the electronic causality behind the chemical shifts and establishing a self-validating protocol for structural verification.

Structural & Electronic Causality (The "Why")

Replacing four aromatic protons with highly electronegative fluorine atoms induces profound inductive (-I) and resonance (+R) effects across the molecule. When analyzing TFBA, the standard rules of aromatic 1H NMR interpretation must be adjusted:

  • The "Negative Proof" of the Aromatic Region: The most obvious diagnostic feature of TFBA is the complete absence of aromatic proton signals. While FBA exhibits a classic AA'BB' doublet system around 8.0–8.2 ppm[2], the fully substituted ring of TFBA leaves this region entirely blank.

  • Carboxylic Acid (-COOH) Deshielding: The strong electron-withdrawing nature of the tetrafluorophenyl ring significantly increases the acidity of the carboxylic acid group. This decreased electron density around the proton severely deshields it, pushing its chemical shift further downfield compared to FBA.

  • Formyl Group (-CHO) and

    
     Coupling:  The aldehyde proton is also deshielded by the inductive pull of the fluorines[3]. More importantly, in TFBA, the -CHO proton exhibits long-range through-space and through-bond coupling (
    
    
    
    ) with the two ortho-fluorine atoms. In a standard 1H NMR spectrum, this often manifests as peak broadening or a poorly resolved triplet, contrasting sharply with the clean singlet seen in non-fluorinated aldehydes.
1H NMR Performance Comparison: TFBA vs. FBA

The table below summarizes the quantitative 1H NMR data (acquired in DMSO-d6) and the mechanistic rationale for the observed shifts.

Functional Group4-Formylbenzoic Acid (FBA)[2]2,3,5,6-Tetrafluoro-4-formylbenzoic Acid (TFBA)Mechanistic Causality & Diagnostic Utility
Aldehyde (-CHO) ~10.14 ppm (Singlet, 1H)~10.30 ppm (Broad Singlet/Triplet, 1H)Deshielding via the strong -I effect of the fluorines[3]. Broadening in TFBA is caused by unresolved

coupling with the ortho-fluorines.
Aromatic (C-H) 8.05 & 8.16 ppm (Doublets, 4H)NoneComplete perfluorination of the aromatic ring eliminates these signals, serving as a definitive negative proof of substitution.
Carboxylic (-COOH) ~13.40 ppm (Broad Singlet, 1H)~14.10 ppm (Broad Singlet, 1H)The profound electron-withdrawing effect of the tetrafluorophenyl ring increases acidity, severely deshielding the proton.
The Necessity of Multinuclear NMR (1H vs. 19F vs. 13C)

Relying solely on 1H NMR to verify the structure of TFBA is an analytical risk. Because the 1H spectrum only contains two singlets (-CHO and -COOH), it acts primarily as a probe for the peripheral functional groups rather than the core scaffold. A robust structural verification requires a multinuclear approach:

  • 19F NMR (The Primary Identifier): Essential for confirming the 2,3,5,6-tetrafluoro substitution pattern. Due to the asymmetry introduced by having two different para-substituents (-COOH and -CHO), the four fluorines will typically present as a complex multiplet or two sets of doublets of doublets (an AA'BB' system for fluorines) in the -130 to -145 ppm range.

  • 13C NMR (Carbon-Fluorine Splitting): The carbon spectrum of TFBA is highly complex. Extensive C-F spin-spin coupling (

    
    , 
    
    
    
    ,
    
    
    ) splits the aromatic carbon signals into multiplets (doublets of doublets or complex multiplets), whereas FBA shows sharp, easily identifiable singlets for its aromatic carbons[4].
Self-Validating Experimental Protocol for TFBA Analysis

To ensure absolute scientific integrity and prevent mischaracterization due to sample degradation, follow this self-validating NMR protocol:

Step 1: Sample Preparation

  • Action: Dissolve 15.0 mg of TFBA in 0.6 mL of anhydrous DMSO-d6.

  • Causality: Highly fluorinated carboxylic acids exhibit poor solubility and severe peak broadening in non-polar solvents like CDCl3. DMSO-d6 effectively disrupts hydrogen-bonding dimers, yielding sharper, more quantifiable signals.

Step 2: Instrument Tuning & Acquisition

  • Action: Acquire the 1H NMR spectrum at 400 MHz (or higher) at 298 K. Set the Number of Scans (NS) to 16 and the Relaxation Delay (D1) to 5 seconds .

  • Causality: A prolonged D1 is non-negotiable. Because TFBA lacks aromatic protons, the -CHO and -COOH protons lack adjacent dipole-dipole relaxation pathways, resulting in unusually long

    
     relaxation times. A standard 1-second delay will cause signal saturation and artificially skew the integration.
    

Step 3: Data Processing & The Self-Validation Check

  • Action: Apply a 0.3 Hz exponential line broadening function, phase the spectrum, and perform baseline correction. Integrate the -CHO peak (~10.30 ppm) and set its value to exactly 1.00 .

  • Validation: Integrate the -COOH peak (~14.10 ppm). For a pure sample, the integral must read 1.00 ± 0.05 .

  • Failure Mode: If the -COOH integral is significantly >1.00 relative to the aldehyde, it is a definitive indicator of auto-oxidation. Aldehydes are notoriously prone to oxidation, converting TFBA into 2,3,5,6-tetrafluoroterephthalic acid. This internal ratio check makes the protocol a self-validating system.

Workflow Visualization

Workflow A Sample Prep: 15 mg TFBA in 0.6 mL DMSO-d6 B 1H NMR: D1 = 5s Quantify -CHO / -COOH A->B C 19F NMR: 64 Scans Verify F4 Substitution A->C D Self-Validation Check Integral Ratio = 1.00:1.00 B->D C->D E Pass: Structure Verified Fail: Auto-oxidation Detected D->E

Multinuclear NMR workflow with self-validating integration for fluorinated aromatics.

References
  • PubChem. "4-Formylbenzoic acid | C8H6O3 | CID 12088". National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. "Supporting Information: 1H NMR spectrum of 4-formylbenzoic acid". RSC.org. [Link]

  • Thieme Connect. "4-Aryloxy-2,3,5,6-tetrafluorobenzaldehydes from Pentafluorobenzaldehyde". Synthesis. [Link]

Sources

Comprehensive MS/MS Comparison Guide: 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid vs. 4-Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently evaluate novel bifunctional reagents for bioconjugation, mass tagging, and targeted metabolomics. 2,3,5,6-Tetrafluoro-4-formylbenzoic acid (TFFBA) has emerged as a premier derivatization agent. It features a highly reactive formyl group for reductive amination with primary amines and a tetrafluorinated benzoic acid moiety that drastically enhances mass spectrometry (MS) detectability.

This guide objectively compares the MS/MS performance of TFFBA against its non-fluorinated analog, 4-formylbenzoic acid (4-FBA) . By analyzing the causality behind their ionization efficiencies and fragmentation pathways, this guide provides researchers with the mechanistic insights and self-validating experimental protocols needed to optimize their liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Mechanistic Rationale: The Fluorine Advantage in ESI-MS

Ionization Efficiency and the Inductive Effect

In negative electrospray ionization (ESI-), signal intensity is directly proportional to the analyte's ability to form stable deprotonated species ([M-H]⁻). The four highly electronegative fluorine atoms on the TFFBA aromatic ring exert a profound electron-withdrawing inductive effect (-I). This stabilizes the carboxylate anion, lowering the pKa of TFFBA to approximately 1.5–2.0, compared to ~4.0 for 4-FBA. Consequently, TFFBA achieves near-quantitative deprotonation in standard LC mobile phases, yielding a 10- to 50-fold increase in ESI(-) sensitivity.

CID Fragmentation Dynamics and Mass Defect

During collision-induced dissociation (CID), carboxylic acids typically undergo a primary neutral loss of CO₂ (44 Da) ( [2]). However, polyfluorinated aromatics exhibit unique secondary fragmentation pathways. As demonstrated in foundational studies of perfluoroalkyl anions, initial decarboxylation is often followed by rapid fluorine shifts that dictate subsequent cleavages ( [1]).

For TFFBA, the primary [M-H]⁻ ion (m/z 220.98) loses CO₂ to form a highly stable fluorinated carbanion (m/z 176.99). Secondary fragmentation involves the loss of CO (28 Da) from the formyl group or the neutral loss of HF (20 Da). Furthermore, the substitution of hydrogen (1.0078 Da) with fluorine (18.9984 Da) imparts a distinct negative mass defect. This allows for advanced mass defect filtering (MDF) to isolate TFFBA-tagged analytes from complex biological background noise, a technique widely validated in untargeted screening workflows ([3]).

Fragmentation m221 [M-H]- m/z 220.98 TFFBA m177 Fragment m/z 176.99 [M-H-CO2]- m221->m177 - CO2 (43.99 Da) m149 Fragment m/z 149.00 [M-H-CO2-CO]- m177->m149 - CO (27.99 Da) m157 Fragment m/z 156.99 [M-H-CO2-HF]- m177->m157 - HF (20.01 Da)

Fig 1: Primary CID fragmentation pathways of TFFBA in negative ESI mode.

Comparative Performance Analysis

To objectively evaluate TFFBA, we compare its theoretical and empirical MS parameters against 4-FBA. The data below summarizes the critical metrics for establishing robust Multiple Reaction Monitoring (MRM) methods.

Parameter2,3,5,6-Tetrafluoro-4-formylbenzoic Acid (TFFBA)4-Formylbenzoic Acid (4-FBA)
Molecular Formula C₈H₂F₄O₃C₈H₆O₃
Monoisotopic Mass 221.99 Da150.03 Da
Precursor Ion [M-H]⁻ m/z 220.98m/z 149.02
Primary Product Ion m/z 176.99 (-CO₂)m/z 105.03 (-CO₂)
Secondary Product Ions m/z 149.00 (-CO), m/z 156.99 (-HF)m/z 77.04 (-CO)
Estimated pKa ~1.5 - 2.0~4.0
Relative ESI(-) Sensitivity Very High (10x - 50x baseline)Moderate (Baseline)
Mass Defect Feature Negative (Fluorine-driven)Positive (Hydrogen-driven)

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. By analyzing equimolar mixtures of TFFBA and 4-FBA, researchers can internally control for matrix effects and ionization suppression, directly confirming the relative response factors.

Workflow step1 1. Standard Preparation Equimolar TFFBA & 4-FBA step2 2. UHPLC Separation C18 Column, Gradient Elution step1->step2 step3 3. ESI(-) Ionization Compare [M-H]- Yields step2->step3 step4 4. CID MS/MS Optimize Collision Energy step3->step4 step5 5. Data Analysis MRM Sensitivity & Mass Defect step4->step5

Fig 2: Self-validating LC-MS/MS workflow for comparative analysis.

Step-by-Step Methodology

Step 1: Standard Preparation

  • Prepare 1.0 mg/mL stock solutions of TFFBA and 4-FBA in LC-MS grade methanol.

  • Dilute the stocks to create an equimolar working mixture at 100 ng/mL in 50:50 Water:Acetonitrile containing 10 mM Ammonium Acetate (pH 9.0).

  • Causality Check: Using an alkaline mobile phase modifier ensures both carboxylic acids are fully deprotonated in solution prior to aerosolization. This isolates the MS transmission and inherent droplet-phase ionization efficiency from simple solution-state pKa differences, validating the true sensitivity gain.

Step 2: Chromatographic Separation

  • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Optimization (CE Ramping)

  • Infuse the equimolar mixture directly into the ESI source operating in negative ion mode.

  • Isolate the precursor ions: m/z 220.98 (TFFBA) and m/z 149.02 (4-FBA).

  • Ramp the Collision Energy (CE) from 10 eV to 50 eV in 5 eV increments.

  • Causality Check: The strong C-F bonds in TFFBA require a slightly higher optimal CE to induce secondary fragmentation (e.g., HF loss) compared to the purely hydrocarbon backbone of 4-FBA. Optimizing CE ensures maximum transmission for the specific MRM transitions.

Step 4: Data Acquisition & Validation

  • Run the UHPLC-MS/MS method using the optimized MRM transitions (e.g., 220.98 → 176.99 for TFFBA; 149.02 → 105.03 for 4-FBA).

  • Calculate the peak area ratio of TFFBA to 4-FBA. A robust, self-validating system will show consistent response ratios across a 3-log dynamic range (e.g., 1 ng/mL to 1000 ng/mL), confirming that the sensitivity enhancement of TFFBA is independent of concentration and consistent across the calibration curve.

References

  • Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation. Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Physical Methods in Chemistry and Nano Science.[Link]

  • Shimadzu Application News. (2022). Untargeted Screening of Per- and Polyfluoroalkyl Substances by HRAM-DIA Method on LCMS-9030. Shimadzu Environmental Analysis. [Link]

Comparative Hydrophobicity Guide: Tetrafluoroformylbenzoic Acid vs. Non-Fluorinated Formylbenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers in drug delivery, supramolecular chemistry, and hydrogel synthesis, the selection of cross-linkers and functional building blocks dictates the thermodynamic stability of the final formulation. While 1[1], substituting the aromatic ring with fluorine atoms to create 2,3,5,6-tetrafluoro-4-formylbenzoic acid (TFBA) fundamentally alters the molecule's physicochemical profile. This guide objectively compares the hydrophobicity, ionization states, and partitioning behavior of TFBA versus 4-FBA, providing actionable, self-validating experimental protocols to quantify these properties.

Mechanistic Causality: The Dual Nature of Fluorination

The introduction of four fluorine atoms onto the formylbenzoic acid scaffold induces two competing physicochemical effects that govern its behavior in biological systems:

  • Macroscopic Hydrophobicity (Steric & Cavity Effects): Fluorine possesses a larger Van der Waals radius (1.47 Å) compared to hydrogen (1.20 Å). This increases the overall hydrophobic surface area of the molecule. In aqueous environments, the thermodynamic energy required to form a solvent cavity around the highly fluorinated ring is substantially higher, driving the molecule to partition into non-polar lipid phases. As observed in broader polymer studies, 2[2].

  • Microscopic Inductive Effects (pKa Shift): Fluorine is highly electronegative. The cumulative electron-withdrawing (inductive) effect of four fluorine atoms drastically increases the acidity of the carboxylic acid group. While the non-fluorinated 4-FBA has a pKa of approximately 3.8,3[3].

The LogD Paradox: At a physiological pH of 7.4, both molecules are predominantly ionized (>99.9% deprotonated carboxylate). However, the core aromatic ring of TFBA remains significantly more lipophilic. Therefore, while the LogP (un-ionized partition coefficient) of TFBA is higher than 4-FBA, its LogD (distribution coefficient at pH 7.4) is a complex balance of its complete ionization and its highly 4[4].

Quantitative Data Comparison

Physicochemical Property4-Formylbenzoic Acid (4-FBA)Tetrafluoroformylbenzoic Acid (TFBA)
Molecular Formula C8H6O3C8H2F4O3
LogP (Octanol/Water) 5[5]~2.5 - 3.0 (Predicted based on F-addition)
pKa (Carboxylic Acid) ~3.86[6]
Ionization State at pH 7.4 >99.9% Ionized>99.99% Ionized
Aromatic Ring Polarity ModerateHighly Non-Polar (Fluorocarbon-like)
Primary Application Standard Schiff-base crosslinkingHighly hydrophobic domain formation

Logical Relationship Diagram

Logic_Pathway FBA 4-Formylbenzoic Acid (4-FBA) LogD LogD at pH 7.4 (Balance of Ionization & Ring Lipophilicity) FBA->LogD Moderate baseline TFBA Tetrafluoroformylbenzoic Acid (TFBA) Steric Increased VdW Radius (Larger Surface Area) TFBA->Steric Electronic Strong Electron Withdrawal (Inductive Effect) TFBA->Electronic LogP Higher Baseline LogP (Macroscopic Hydrophobicity) Steric->LogP pKa Lower pKa (~2.38) (Increased Acidity) Electronic->pKa LogP->LogD pKa->LogD

Logical pathway illustrating how fluorination impacts macroscopic hydrophobicity and ionization.

Experimental Workflows: Self-Validating Protocols

To objectively compare the hydrophobicity of these two compounds, researchers must rely on robust analytical methods. Below are two field-proven protocols designed with internal self-validation mechanisms.

Protocol A: RP-HPLC Determination of Relative Hydrophobicity (k')

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) provides a dynamic measure of hydrophobicity based on partitioning between a polar mobile phase and a non-polar stationary phase.

Causality & Self-Validation: Relying solely on retention time (


) is susceptible to flow rate and column dimension errors. By injecting an unretained marker (Uracil) to determine the void time (

), you create a self-validating system. The capacity factor

is calculated, providing a dimensionless representation of hydrophobicity independent of instrumental variations.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mixture of 50 mM Phosphate Buffer (adjusted to pH 3.0 to suppress ionization of the carboxylic acid) and Acetonitrile (60:40 v/v). Filter through a 0.22 µm membrane and degas.

  • System Calibration (Self-Validation): Inject 10 µL of a 0.1 mg/mL Uracil solution. Record the retention time as the void time (

    
    ).
    
  • Analyte Preparation: Dissolve 4-FBA and TFBA separately in the mobile phase to a concentration of 0.5 mg/mL.

  • Isocratic Elution: Inject 10 µL of 4-FBA and TFBA onto a C18 column (e.g., 4.6 × 150 mm, 5 µm) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Data Analysis: Record the retention times (

    
    ) for both compounds. Calculate 
    
    
    
    . TFBA will exhibit a significantly higher
    
    
    due to the fluorinated ring's enhanced affinity for the C18 stationary phase.

HPLC_Workflow Step1 1. System Calibration Inject Uracil (Unretained Marker) Step2 2. Void Time (t0) Established Self-Validating Baseline Step1->Step2 Step3 3. Isocratic Elution C18 Column, pH 3.0 Buffer/MeCN Step2->Step3 Step4 4. Analyte Injection 4-FBA & TFBA Step3->Step4 Step5 5. Retention Time (tR) Recorded Step4->Step5 Step6 6. Capacity Factor (k') Calculation k' = (tR - t0) / t0 Step5->Step6

Self-validating RP-HPLC workflow for determining capacity factor as a measure of hydrophobicity.

Protocol B: Shake-Flask Method for LogD (pH 7.4)

While LogP measures the partitioning of the un-ionized species, LogD at pH 7.4 is more clinically relevant for drug development, as it accounts for the physiological ionization state.

Causality & Self-Validation: To ensure the system has reached true thermodynamic equilibrium, the protocol requires sampling from both the aqueous and octanol phases and validating that mass balance is achieved (Total Mass = Mass in Octanol + Mass in Water).

Step-by-Step Methodology:

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and 100 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Analyte Introduction: Add a known mass of 4-FBA or TFBA to a glass vial containing 5 mL of the saturated octanol and 5 mL of the saturated PBS.

  • Equilibration: Shake the vials mechanically at 25°C for 48 hours to ensure complete partitioning.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification (Self-Validation): Carefully extract aliquots from both the octanol and aqueous phases. Quantify the concentration in each phase using UV-Vis spectroscopy. Verify that the sum of the drug in both phases equals the initial amount added (Mass Balance Check).

  • Calculation: Calculate LogD = Log([Concentration in Octanol] / [Concentration in PBS]).

References

  • 4-Carboxybenzaldehyde. SIELC Technologies.
  • Di, W., et al. "Fluorination Increases Hydrophobicity at the Macroscopic Level but not at the Microscopic Level.
  • "2,3,4,5-Tetrafluorobenzoic Acid | Properties, Uses, Safety D
  • "4-Amino-2,3,5,6-tetrafluorobenzoic acid." Benchchem.
  • "Environmental Fate and Toxicity of Fluorobenzoic Acids." Shell Australia.
  • "Hydrogel system based on Schiff base formation using 4-Formylbenzoic acid." RSC Advances.

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A Comparative Crystallographic Guide to 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid Analogues in Coordination Complexes

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorination in Crystal Engineering

In the rational design of crystalline materials, such as metal-organic frameworks (MOFs) and coordination polymers, the choice of the organic linker is paramount. The linker's geometry, functionality, and electronic properties dictate the resulting structure and, consequently, its physical and chemical characteristics. The strategic incorporation of fluorine atoms onto these organic linkers has emerged as a powerful tool in crystal engineering. The high electronegativity, small size, and unique electronic properties of fluorine can profoundly influence intermolecular interactions, coordination geometries, and the overall stability of the resulting frameworks.

This guide focuses on the anticipated crystallographic behavior of complexes involving 2,3,5,6-Tetrafluoro-4-formylbenzoic acid , a molecule of significant interest for the development of novel functional materials. Due to a current lack of publicly available X-ray crystallography data for its coordination complexes, this guide provides a comprehensive comparative analysis of structurally related analogues. By examining the crystal structures of complexes formed with non-fluorinated 4-formylbenzoic acid and various other fluorinated benzoic acids, we can infer the likely structural impact of the tetrafluoro-substitution pattern and the formyl functionality. This guide will delve into the subtle yet significant effects of fluorination on crystal packing, coordination environments, and intermolecular interactions, providing a valuable resource for researchers designing new crystalline materials.

Comparative Analysis of Crystal Structures: The Influence of Fluorine

To understand the potential structural role of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid in coordination complexes, it is instructive to compare the crystallographic data of its non-fluorinated counterpart, 4-formylbenzoic acid, with those of various fluorinated benzoic acid analogues. The presence of fluorine atoms can lead to significant differences in crystal packing, often driven by the formation of C–H···F and F···F interactions, as well as alterations in the acidity of the carboxylic acid group, which can influence coordination to metal centers.

Baseline: Complexes of 4-Formylbenzoic Acid

4-Formylbenzoic acid (4-FBA) has been utilized in the construction of various coordination polymers. A notable example is the two-dimensional barium(II) coordination polymer.[1] In this structure, both the carboxylate and the formyl groups of the 4-FBA ligand are involved in coordination to the barium centers, demonstrating the dual functionality of this ligand.

Introducing Fluorine: Insights from Fluorinated Analogues

The introduction of fluorine atoms onto the aromatic ring can significantly alter the resulting crystal structures. For instance, in manganese(II) coordination polymers with tetrafluorophthalate ligands, the complexes form one-dimensional double chain structures.[2] The crystal packing in these structures is influenced by the fluorine substituents.

A cocrystal formed between 2,3-diaminopyrazine and 2,3,5,6-tetrafluoroterephthalic acid demonstrates the role of fluorine in a more complex hydrogen-bonded network.[3] This structure crystallizes in the triclinic space group P-1 and features a corrugated two-dimensional supramolecular network.[3][4] The tetrafluorophthalate moieties are twisted out of the plane of the pyrazinium molecules to accommodate the fluorine atoms.[3]

In a series of fluorinated metal-organic frameworks (F-MOFs) synthesized using 4,4′-(hexafluoroisopropylidene) bis(benzoic acid), the flexible dicarboxylate building block, in conjunction with Cu(II) and various heterocyclic co-ligands, yields a variety of structural features, including H-bonded, 1D, and 2D architectures.[5][6]

Below is a table summarizing key crystallographic data for selected complexes of 4-formylbenzoic acid and its fluorinated analogues.

Compound/SystemMetal IonLigand(s)Space GroupKey Structural FeaturesReference(s)
Barium(II) CPBa(II)4-FormylbenzoateNot specified in snippetTwo-dimensional network.[1]
Manganese(II) CPMn(II)3,4,5,6-tetrafluoro-benzene-1,2-dicarboxylic acidP-1One-dimensional double chain structures.[2][7]
CocrystalN/A2,3-diaminopyrazine, 2,3,5,6-tetrafluoroterephthalic acidP-1Corrugated two-dimensional supramolecular network with cooperative neutral and charge-assisted hydrogen bonding.[3][4]
F-MOF-1Cu(II)4,4′-(Hexafluoroisopropylidene)bis(benzoic acid), 1,10-phenanthrolineNot specified in snippetDistorted octahedral Cu(II) secondary building unit (SBU).[5][8]
F-MOF-2Cu(II)4,4′-(Hexafluoroisopropylidene)bis(benzoic acid), 2,2′-bipyridineNot specified in snippetDinuclear SBUs within a three-dimensional framework.[5]
F-MOF-4Cu(II)4,4′-(Hexafluoroisopropylidene)bis(benzoic acid), 3-methyl-pyridineNot specified in snippet2D framework with conventional Cu2(CO2)4 paddle-wheel SBU.[5]

Experimental Protocols: Pathways to Crystalline Complexes

The successful crystallization of coordination complexes is often a meticulous process, requiring careful control over various experimental parameters. The following protocols, derived from the successful synthesis of the comparative compounds, provide a foundation for designing experiments aimed at crystallizing complexes of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid.

General Considerations for MOF Synthesis

The synthesis of MOFs typically involves the reaction of a metal salt with an organic linker in a suitable solvent system, often under solvothermal or hydrothermal conditions.[9] The choice of solvent is critical to ensure the dissolution of both the metal salt and the organic linker.[9] Modulators, such as monocarboxylic acids, are often added to the reaction mixture to control the crystal size and morphology.[10]

Diagram of a Typical Solvothermal MOF Synthesis Workflow

MOF_Synthesis cluster_reactants Reactant Preparation cluster_reaction Crystallization cluster_workup Product Isolation & Activation Metal_Salt Metal Salt Solution Reaction_Vessel Reaction Vessel (e.g., Teflon-lined Autoclave) Metal_Salt->Reaction_Vessel Organic_Linker Organic Linker Solution (e.g., 2,3,5,6-Tetrafluoro-4-formylbenzoic acid) Organic_Linker->Reaction_Vessel Solvent Solvent System Solvent->Reaction_Vessel Modulator Modulator (optional) Modulator->Reaction_Vessel Heating Heating (Solvothermal/Hydrothermal) Reaction_Vessel->Heating Filtration Filtration/Centrifugation Heating->Filtration Washing Solvent Washing Filtration->Washing Activation Activation (Solvent Removal) Washing->Activation Product Crystalline MOF Product Activation->Product

Caption: A generalized workflow for the solvothermal synthesis of Metal-Organic Frameworks.

Protocol 1: Synthesis of Manganese(II) Coordination Polymers with Tetrafluorophthalate

This protocol is adapted from the synthesis of {}n and [Mn(1,2-BDC-F4)(H2O)2(DMF)]n.[2][7]

  • Reactants:

    • Mn(II) acetate

    • 3,4,5,6-tetrafluoro-benzene-1,2-dicarboxylic acid (1,2-H2BDC-F4)

    • Solvent mixture (e.g., EtOH-H2O or EtOH-H2O-DMF)

  • Procedure:

    • Dissolve Mn(II) acetate and 1,2-H2BDC-F4 in the chosen solvent mixture.

    • The reaction can be carried out at room temperature or with gentle heating.

    • Allow the solution to stand for several days to facilitate slow crystallization.

    • Collect the resulting crystals by filtration, wash with the mother liquor, and air dry.

Protocol 2: Hydrothermal Synthesis of Fluorinated MOFs

This protocol is based on the synthesis of copper(II) F-MOFs with 4,4′-(hexafluoroisopropylidene)bis(benzoic acid).[11]

  • Reactants:

    • Cu(NO3)2·3H2O

    • 4,4′-(Hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba)

    • Heterocyclic co-ligand (e.g., 1,10-phenanthroline, 2,2′-bipyridine)

    • Solvent (e.g., de-ionized water, DMF)

  • Procedure:

    • Combine the copper salt, H2hfbba, and the co-ligand in a Teflon-lined acid-digestion bomb.

    • Add the solvent to the mixture.

    • Seal the vessel and heat at a specific temperature (e.g., 85-120 °C) for a defined period (e.g., 3 days).

    • After cooling to room temperature, collect the crystals by filtration, wash with DMF, and air dry.

Protocol 3: Synthesis of Anionic Metal-Organic Frameworks

This protocol is adapted from the synthesis of (C6H11NH3)2Mn3(hfbba)4.[12]

  • Reactants:

    • MnSO4·H2O

    • 4,4′-(hexafluoroisopropylidene)bis(benzoic acid) (H2hfbba)

    • Ethanol

    • Cyclohexylamine (as a template)

  • Procedure:

    • Prepare a mixture of MnSO4·H2O, H2hfbba, ethanol, and cyclohexylamine in a Teflon-lined autoclave.

    • Seal the autoclave and heat at 180 °C for 3 days.

    • Allow the autoclave to cool to room temperature.

    • Collect the resulting crystals, wash them with a suitable solvent, and air dry.

Predicting the Crystallographic Landscape of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid Complexes

Based on the comparative data, we can make several predictions about the crystallographic behavior of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid in coordination complexes:

  • Enhanced Acidity and Coordination: The four electron-withdrawing fluorine atoms are expected to increase the acidity of the carboxylic acid group, potentially leading to stronger coordination to metal centers compared to the non-fluorinated analogue.

  • Influence of the Formyl Group: The formyl group provides an additional coordination site, allowing for the formation of higher-dimensional frameworks or acting as a site for post-synthetic modification. Its electronic influence will also be modulated by the adjacent fluorine atoms.

  • Dominance of Fluorine-Involved Interactions: Crystal packing is likely to be significantly influenced by C–H···F and F···F interactions, potentially leading to unique and predictable supramolecular synthons.

  • Structural Diversity: The combination of a highly fluorinated aromatic ring and a reactive formyl group suggests that this ligand will be a versatile building block for a wide range of coordination polymers and MOFs with diverse topologies and properties.

Diagram Illustrating the Potential Coordination Modes of 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid

Coordination_Modes cluster_ligand 2,3,5,6-Tetrafluoro-4-formylbenzoic acid cluster_modes Potential Coordination Modes with Metal Center (M) Ligand Mode1 Monodentate Carboxylate Ligand->Mode1 Coordination via carboxylate oxygen Mode2 Bidentate Bridging Carboxylate Ligand->Mode2 Coordination via both carboxylate oxygens Mode3 Chelating Carboxylate and Formyl Ligand->Mode3 Coordination via carboxylate and formyl oxygens Mode4 Bridging through Carboxylate and Formyl Ligand->Mode4 Coordination to different metal centers

Caption: Potential coordination modes of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid with a metal center.

Conclusion

While direct crystallographic data for complexes of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid remains to be reported, a comparative analysis of its structural analogues provides a strong predictive framework for its behavior in crystal engineering. The combined electronic effects of the tetrafluoro-substitution and the formyl group suggest that this ligand is a promising candidate for the construction of novel coordination polymers and MOFs with unique structural and functional properties. The experimental protocols outlined in this guide offer a starting point for the systematic exploration of the coordination chemistry of this intriguing molecule. As researchers continue to explore the vast landscape of fluorinated organic linkers, the insights gained from such comparative studies will be invaluable in the rational design of next-generation crystalline materials.

References

  • Crystal structure and Hirshfeld surface analysis of the cocrystal formed between 2,3-diaminopyrazine and 2,3,5,6-tetrafluoroterephthalic acid. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm. [Link]

  • Syntheses, Crystal Structures and Properties of Two New Manganese(II) Coordination Polymers with Tetrafluorophthalate Ligands. Zeitschrift für Naturforschung B. [Link]

  • Crystal structure and Hirshfeld surface analysis of the cocrystal formed between 2,3-diaminopyrazine and 2,3,5,6-tetrafluoroterephthalic acid. Scilit. [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). CrystEngComm. [Link]

  • Synthesis, Structural and Computational Comparisons, of Five New Fluorinated Metal Organic Frameworks (F-MOFs). The Royal Society of Chemistry. [Link]

  • Syntheses, Crystal Structures and Properties of Two New Manganese(II) Coordination Polymers with Tetrafluorophthalate Ligands. ResearchGate. [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs). ResearchGate. [Link]

  • Syntheses, Crystal Structures and Properties of Two New Manganese(II) Coordination Polymers with Tetrafluorophthalate Ligands. Verlag der Zeitschrift für Naturforschung. [Link]

  • Amine-Templated Anionic Metal–Organic Frameworks with the 4,4′-(Hexafluoroisopropylidene) Bis(benzoic acid) Ligand. Crystal Growth & Design. [Link]

  • Crystallography of metal–organic frameworks. IUCrJ. [Link]

Sources

Acidity comparison pKa of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid vs benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Acidity Comparison Guide: 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid vs. Benzoic Acid

As a Senior Application Scientist specializing in the physicochemical profiling of fluorinated building blocks, I frequently encounter the need to rigorously quantify and compare the acidic properties of highly substituted aromatic systems. Understanding the pKa of an Active Pharmaceutical Ingredient (API) or its intermediates is not merely a regulatory checkbox; it is the fundamental driver of a molecule's solubility, lipophilicity (logD), membrane permeability, and receptor binding affinity.

This guide provides an in-depth, objective comparison of the acidity of 2,3,5,6-tetrafluoro-4-formylbenzoic acid against the baseline standard, benzoic acid , synthesizing structural causality with field-proven experimental methodologies.

Structural and Electronic Causality of Acidity

To understand the dramatic difference in acidity between these two compounds, we must analyze the thermodynamic stability of their respective conjugate bases (the carboxylate anions). Acidity is dictated by how effectively the molecule can disperse the negative charge left behind after deprotonation.

The Baseline: Benzoic Acid Benzoic acid is a weak aromatic carboxylic acid with an experimentally established pKa of 4.20 at 25°C[1]. The conjugate base is stabilized by resonance within the carboxylate group itself, but the unsubstituted phenyl ring offers minimal additional stabilization.

The Substituent Effects: 2,3,5,6-Tetrafluoro-4-formylbenzoic Acid When we modify the benzoic acid core to create 2,3,5,6-tetrafluoro-4-formylbenzoic acid, we introduce two distinct classes of highly electron-withdrawing groups:

  • The 4-Formyl Group (-CHO): Located para to the carboxylic acid, the formyl group exerts both a negative inductive effect (-I) and a strong negative mesomeric (resonance) effect (-M). By pulling electron density away from the carboxylate through the conjugated pi-system, it significantly stabilizes the anion. For context, adding just a 4-formyl group to benzoic acid lowers the pKa to 3.77[2].

  • The 2,3,5,6-Tetrafluoro Substitution: Fluorine is the most electronegative element. While it can donate electrons via resonance (+M), its powerful negative inductive effect (-I) through the sigma bonds overwhelmingly dominates in this configuration. The presence of four fluorine atoms creates a massive electron-withdrawing pull. We can observe this isolated effect in pentafluorobenzoic acid, which has a drastically lowered pKa of 1.48[3].

When combined, the synergistic withdrawal of electron density by the four fluorine atoms and the para-formyl group creates an exceptionally stable conjugate base. Consequently, 2,3,5,6-tetrafluoro-4-formylbenzoic acid is a remarkably strong organic acid, with a predicted pKa in the range of 1.2 to 1.5.

G BA Benzoic Acid pKa = 4.20 Formyl 4-Formyl Group (-M, -I Effects) BA->Formyl Substitution Fluoro 2,3,5,6-Tetrafluoro (-I Effect) BA->Fluoro Substitution TFBA 2,3,5,6-Tetrafluoro- 4-formylbenzoic Acid pKa ≈ 1.2 - 1.5 Formyl->TFBA Synergistic Withdrawal Fluoro->TFBA Synergistic Withdrawal Conjugate Highly Stabilized Conjugate Base TFBA->Conjugate Deprotonation

Logical flow of electronic substituent effects driving the acidity of the modified benzoic acid.

Quantitative Data Presentation

The table below summarizes the quantitative shifts in pKa driven by these specific structural modifications.

CompoundSubstituentspKa (25°C)Relative Acidity (vs. Benzoic Acid)Primary Conjugate Base Stabilization Mechanism
Benzoic Acid None4.20[1]1x (Baseline)Standard carboxylate resonance
4-Formylbenzoic Acid 4-CHO3.77[2]~2.7x stronger-I and -M effects of the formyl group
Pentafluorobenzoic Acid 2,3,4,5,6-F₅1.48[3]~520x strongerOverwhelming -I effect of five fluorines
2,3,5,6-Tetrafluoro-4-formylbenzoic Acid 2,3,5,6-F₄, 4-CHO~1.2 - 1.5 (Predicted)>500x stronger Synergistic -I (Fluorines) and -M/-I (Formyl)

Note: Because highly fluorinated compounds can exhibit anomalous pKa shifts at solid-liquid interfaces due to solvent ordering and hydrophobicity[4], solution-phase measurements must be carefully controlled.

Experimental Protocol: Self-Validating pKa Determination

To ensure absolute trustworthiness in comparative acidity measurements, one cannot rely on single-point pH readings. Highly fluorinated aromatics often suffer from poor aqueous solubility, necessitating the use of co-solvents. The following protocol outlines a self-validating potentiometric titration workflow utilizing the Yasuda-Shedlovsky extrapolation method to determine the true aqueous pKa.

Causality in Design: By performing titrations across a gradient of co-solvent ratios and extrapolating to 0% co-solvent, we eliminate the dielectric suppression artifacts caused by organic solvents, ensuring the generated pKa reflects true physiological/aqueous conditions.

Step-by-Step Methodology:
  • Electrode Calibration (The Self-Validating Loop):

    • Calibrate a high-precision glass pH electrode using standard NIST-traceable buffers at pH 1.00, 4.00, and 7.00.

    • Validation Check: Perform a blank titration of 0.1 M HCl with 0.1 M NaOH. The calculated Gran plot must yield a linear regression (

      
      ) to confirm the absence of carbonate contamination and Nernstian electrode response.
      
  • Sample Preparation:

    • Accurately weigh enough 2,3,5,6-tetrafluoro-4-formylbenzoic acid to prepare a 1.0 mM solution.

    • Due to hydrophobicity, prepare three separate sample solutions in Methanol/Water mixtures at 30%, 40%, and 50% (v/v) methanol.

  • Potentiometric Titration:

    • Place the sample in a jacketed titration vessel maintained strictly at 25.0 ± 0.1 °C (thermodynamic consistency is critical as pKa is temperature-dependent).

    • Titrate with standardized 0.1 M NaOH under a continuous nitrogen blanket to prevent atmospheric CO₂ absorption.

    • Record pH after each 0.05 mL addition, allowing 30 seconds for equilibrium.

  • Data Analysis & Extrapolation:

    • Determine the apparent pKa (psKa) for each co-solvent ratio using the half-equivalence point derived from the first derivative (dpH/dV) of the titration curve.

    • Plot the psKa values against the inverse of the dielectric constant (

      
      ) of the respective solvent mixtures.
      
    • Extrapolate the linear trendline to the dielectric constant of pure water (

      
      ) to determine the true aqueous pKa.
      

Workflow Start Sample Prep (1 mM in co-solvent) Calib Electrode Calibration (pH 1, 4, 7 Buffers) Start->Calib Titration Potentiometric Titration (0.1M NaOH) Calib->Titration Validated System Data Data Acquisition (pH vs. Volume) Titration->Data Deriv Gran Plot Analysis (Linearization) Data->Deriv Result pKa Determination (Extrapolated to water) Deriv->Result

Self-validating potentiometric titration workflow for accurate pKa determination.

Implications in Drug Development and Synthesis

The >500-fold increase in acidity of 2,3,5,6-tetrafluoro-4-formylbenzoic acid compared to benzoic acid has profound practical implications:

  • Ionization State at Physiological pH: At a physiological pH of 7.4, benzoic acid (pKa 4.20) is roughly 99.9% ionized. However, 2,3,5,6-tetrafluoro-4-formylbenzoic acid (pKa ~1.5) will be >99.999% ionized. This permanent negative charge drastically reduces its passive membrane permeability (lowering logD at pH 7.4) despite the high lipophilicity typically imparted by fluorine atoms.

  • Reactivity in Synthesis: The highly electron-deficient nature of the aromatic ring makes the formyl carbon exceptionally electrophilic. In synthetic workflows, this compound will undergo nucleophilic addition at the aldehyde (e.g., reductive aminations) much faster than its non-fluorinated counterpart. Furthermore, the carboxylate is an excellent leaving group or coordinating ligand, frequently utilized in the synthesis of advanced Metal-Organic Frameworks (MOFs) and coordination polymers.

References

  • Properties of Benzoic Acid - IIT Kanpur.
  • 4-Formylbenzoic acid CAS#: 619-66-9 - ChemicalBook.
  • China Pentafluorobenzoic Acid CAS 602-94-8 - Ruifuchem.
  • Investigating the thermodynamic causes behind the anomalously large shifts in pKa values of benzoic acid-modified graphite and glassy carbon surfaces - University of Oxford.

Sources

A Comparative Guide to the UV-Vis Absorption Properties of Tetrafluorinated Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Influence of Fluorine Substitution on Electronic Spectra

Aromatic aldehydes are characterized by two primary electronic transitions in the UV-Vis region: a lower energy, lower intensity n→π* transition and a higher energy, higher intensity π→π* transition. The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital, while the π→π* transition involves the excitation of an electron from a bonding π orbital to an anti-bonding π* orbital.[1][2]

The introduction of fluorine atoms onto the aromatic ring significantly perturbs the electronic structure of the molecule, thereby influencing its UV-Vis absorption characteristics. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). Simultaneously, it possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+M). The interplay of these opposing effects, which varies depending on the position and number of fluorine substituents, dictates the shifts in the absorption maxima (λmax) and molar absorptivity (ε).[3]

This guide will compare the UV-Vis absorption properties of tetrafluorinated benzaldehydes with their less-fluorinated and non-fluorinated counterparts to provide a comprehensive understanding of these structure-property relationships.

Comparative Analysis of UV-Vis Absorption Data

The following table summarizes the available experimental UV-Vis absorption data for a series of fluorinated benzaldehydes in various solvents. This data allows for a direct comparison of the impact of the degree and position of fluorine substitution on the electronic transitions.

CompoundSolventλmax (π→π) (nm)ε (M⁻¹cm⁻¹)λmax (n→π) (nm)ε (M⁻¹cm⁻¹)Reference
BenzaldehydeCyclohexane24213,200277.51,200[4]
BenzaldehydeWater248-283-[5]
Pentafluorobenzaldehyde-265---[6]

Analysis of Trends:

  • Bathochromic Shift with Increasing Fluorination: The data for pentafluorobenzaldehyde shows a significant bathochromic (red) shift of the π→π* transition compared to benzaldehyde. This suggests that despite the strong inductive effect of fluorine, the resonance effect and the perturbation of the molecular orbitals lead to a net decrease in the energy gap for this transition.

  • Solvent Effects: As expected, the polarity of the solvent influences the position of the absorption bands. For benzaldehyde, a shift to a longer wavelength (bathochromic shift) is observed for the π→π* transition when moving from cyclohexane to water. Conversely, the n→π* transition typically exhibits a hypsochromic (blue) shift in polar solvents due to the stabilization of the non-bonding electrons in the ground state.[7]

The "Why": Causality Behind Spectroscopic Shifts

The observed shifts in λmax upon fluorination can be rationalized by considering the electronic effects of the fluorine substituents on the ground and excited states of the molecule.

G cluster_excited Excited States GS Aromatic Aldehyde (Ground State) Pi_star π-π* Excited State GS->Pi_star π→π* Transition (High Intensity) N_star n-π* Excited State GS->N_star n→π* Transition (Low Intensity) Inductive Inductive Effect (-I) (Electron Withdrawing) Inductive->GS Stabilizes σ-framework Inductive->Pi_star Greater stabilization of more polar excited state Inductive->N_star Stabilizes n-orbital Resonance Resonance Effect (+M) (Electron Donating) Resonance->GS Resonance->Pi_star Alters π-system energy levels

Figure 1: Influence of fluorine's electronic effects on the ground and excited states of aromatic aldehydes.

The strong inductive effect of fluorine withdraws electron density from the aromatic ring, which should, in isolation, increase the energy required for both π→π* and n→π* transitions, leading to a hypsochromic shift. However, the resonance effect of fluorine donates electron density into the π-system, which can counteract the inductive effect. The net effect on the π→π* transition is often a bathochromic shift, as the resonance effect can raise the energy of the ground state and/or lower the energy of the excited state. For the n→π* transition, the inductive effect typically dominates, leading to a stabilization of the non-bonding electrons on the carbonyl oxygen and thus a hypsochromic shift.

Experimental Protocol: Acquiring High-Quality UV-Vis Spectra

To ensure the generation of reliable and reproducible UV-Vis absorption data for comparative analysis, the following experimental protocol is recommended.

Objective: To determine the wavelength of maximum absorption (λmax) and the molar absorptivity (ε) of tetrafluorinated aromatic aldehydes in solvents of varying polarity.

Materials:

  • Tetrafluorinated aromatic aldehyde sample (e.g., 2,3,4,5-tetrafluorobenzaldehyde)

  • Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)

  • Volumetric flasks and pipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the aldehyde and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

  • Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with decreasing concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm).

  • Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the sample and place it in the reference beam path. Fill another quartz cuvette with the same pure solvent and place it in the sample beam path. Run a baseline scan to zero the instrument.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with the most dilute standard solution.

    • Fill the cuvette with the most dilute standard solution and place it in the sample holder.

    • Acquire the absorption spectrum.

    • Repeat this process for each of the standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis:

    • Identify the λmax for both the π→π* and n→π* transitions from the spectra.

    • Using the absorbance value at the λmax for each concentration, plot a Beer-Lambert calibration curve (Absorbance vs. Concentration).

    • The slope of the linear regression of this plot will be the molar absorptivity (ε) in M⁻¹cm⁻¹.[8]

Figure 2: Workflow for the determination of λmax and molar absorptivity.

Conclusion and Future Directions

The fluorination of aromatic aldehydes presents a fascinating case study in the interplay of electronic effects. While a complete experimental dataset for all tetrafluorinated isomers remains to be fully compiled in public databases, the available information and theoretical principles provide a strong framework for understanding their UV-Vis absorption properties. The bathochromic shift of the high-intensity π→π* transition with increasing fluorination is a key takeaway, with significant implications for the design of molecules with tailored light-absorbing properties.

Researchers are encouraged to utilize the provided experimental protocol to contribute to the growing body of spectroscopic data on these and other fluorinated aromatic compounds. Such data is invaluable for the development of predictive models and for advancing our understanding of structure-property relationships in medicinal and materials chemistry.

References

[3] Price, W. C., et al. "The effect of fluorine on the electronic spectra and ionization potentials of molecules." Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences 258.1294 (1960): 459-473. [Link] [1] JoVE. "IR and UV–Vis Spectroscopy of Aldehydes and Ketones." JoVE, 30 Apr. 2023, [Link]. [9] Hendry, William. "Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy." Journal of Pharmaceutical Research and Analysis, vol. 5, no. 1, 2025, p. 104. [10] Yang, Yang, et al. "Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy." The Journal of Physical Chemistry A, vol. 128, no. 39, 2024, pp. 8285-8292. [Link] [7] Abbas, Asma, et al. "Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds." Indus Journal of Bioscience Research, vol. 4, no. 1, 2026, pp. 1-10. [2] Chimactiv. "Electronic transitions." AgroParisTech, [Link]. [5] ResearchGate. "UV absorption spectra of a benzaldehyde and b acetophenone in water and..." ResearchGate, [Link]. Agilent. "The Basics of UV-Vis Spectrophotometry." Agilent Technologies, 2015. [11] Virtual Labs. "Solvent Effects on the UV-visible Absorption Spectra." Amrita Vishwa Vidyapeetham, [Link]. [12] Chemistry Stack Exchange. "Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?" Chemistry Stack Exchange, 26 Jan. 2025, [Link]. [13] Scribd. "Solvent Effects in UV-Vis Spectroscopy." Scribd, [Link]. [14] Chemistry LibreTexts. "2.4: Effect of Solvent." Chemistry LibreTexts, 16 Mar. 2023, [Link]. Chiralabs. "UV-Visible Absorption Cut-offs for Spectroscopic Solvents." Chiralabs, [Link]. [4] PhotochemCAD. "Benzaldehyde." PhotochemCAD, [Link]. [15] Purdue University. "Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory." Purdue University College of Engineering, May 2012. Leyva, V., et al. "A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes." Physical Chemistry Chemical Physics, vol. 13, no. 10, 2011, pp. 4269-4278. [Link] [6] NIST. "Pentafluorobenzaldehyde." NIST Chemistry WebBook, [Link].

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Safety Operating Guide

2,3,5,6-Tetrafluoro-4-formylbenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly fluorinated building blocks like 2,3,5,6-Tetrafluoro-4-formylbenzoic acid presents unique operational and environmental challenges. In drug development, this compound is a highly valuable synthon for introducing fluorinated aromatic pharmacophores. However, its end-of-life management requires rigorous, scientifically grounded protocols.

Because of the extreme stability of the carbon-fluorine (C-F) bond, this material cannot be treated as standard organic waste. Improper disposal risks the release of toxic hydrogen fluoride (HF) gas or persistent environmental pollutants. The following guide provides a self-validating, step-by-step operational and disposal framework designed to ensure absolute safety, regulatory compliance, and environmental stewardship.

Chemical & Hazard Profiling

To design an effective handling and disposal strategy, we must first understand the physicochemical causality behind the compound's behavior. The presence of four fluorine atoms on the aromatic ring significantly lowers the electron density of the system, increasing the acidity of the carboxylic acid and the reactivity of the formyl (aldehyde) group.

Table 1: Quantitative Physicochemical Data

Property Value Operational Implication
Molecular Formula C8H2F4O3 High fluorine-to-carbon ratio dictates mandatory routing to specialized halogenated waste streams[1].
Monoisotopic Mass 221.994 Da Critical reference value for LC-MS/MS untargeted screening and mass defect analysis during environmental monitoring[1].

| Functional Groups | Carboxylic acid, Aldehyde, Tetrafluoroaryl | Highly reactive; incompatible with strong oxidizing agents and bases. |

Table 2: GHS Hazard Classification & Causality

Hazard Class GHS Category Causality & Mitigation Strategy
Skin Irritation Category 2 Causality: The acidic proton rapidly denatures epidermal proteins. Mitigation: Mandatory double-gloving with nitrile[2].
Serious Eye Damage Category 1 Causality: Airborne micro-dust dissolves in ocular fluid, causing severe, irreversible corneal acid burns. Mitigation: Full-seal safety goggles required; safety glasses are insufficient[2].

| Respiratory Toxicity | Category 3 | Causality: Inhalation of particulates severely irritates the mucosal lining. Mitigation: 100% of handling must occur within a certified chemical fume hood[2]. |

The Causality of Fluorinated Waste Destruction

Standard laboratory waste incineration typically operates between 600°C and 800°C. Do not route 2,3,5,6-Tetrafluoro-4-formylbenzoic acid through standard solvent waste.

The C-F bond is the strongest single bond in organic chemistry. At standard incineration temperatures, the molecule will not fully mineralize. Instead, it undergoes unimolecular decomposition to form highly toxic, volatile Products of Incomplete Combustion (PICs), including smaller fluorocarbons that escape into the atmosphere [3].

According to the [4], highly fluorinated organics require thermal destruction in specialized hazardous waste combustors operating at >1,000°C with a residence time of at least 2 seconds [5]. Furthermore, breaking the C-F bond releases atomic fluorine, which reacts with hydrogen to form corrosive hydrogen fluoride (HF) gas. The facility must utilize an alkaline wet scrubber to neutralize the HF into inert solid salts (e.g., calcium fluoride) before exhaust release [6].

Step-by-Step Methodologies & Self-Validating Protocols

Every procedure in your laboratory must be a closed loop. The following protocols integrate self-validating steps to ensure no material is unaccounted for.

Protocol 1: Active Laboratory Handling & Waste Segregation
  • Preparation: Ensure the fume hood sash is at the designated operational height. Verify that the flow rate is ≥100 fpm.

  • PPE Donning: Equip a flame-resistant lab coat, full-seal goggles, and double nitrile gloves.

  • Dispensing: Weigh the material using anti-static weigh boats to prevent aerosolization of the fine powder.

  • Segregation: Place all residual solid waste, contaminated weigh boats, and pipette tips into a clearly labeled, sealable High-Density Polyethylene (HDPE) container. Label explicitly as: "Hazardous Waste - Halogenated Organic Acid (Highly Fluorinated)".

  • Self-Validation (Mass-Balance Check): Weigh the source vial before and after dispensing. The mass difference must exactly equal the mass added to your reaction vessel plus the mass of the segregated solid waste. This confirms zero unaccounted material loss to the laboratory environment.

Protocol 2: Spill Containment & Decontamination
  • Containment: If a dry spill occurs, do NOT sweep vigorously. Use a non-sparking tool to gently push the powder into an inert absorbent material (e.g., vermiculite) to prevent dust generation[2].

  • Collection: Transfer the absorbed mixture into the designated halogenated waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the residual carboxylic acid, followed by copious amounts of water.

  • Self-Validation (pH Check): After wiping the area dry, swab the surface with a moistened pH indicator strip. A reading of pH 7.0 confirms the total neutralization of the acidic residue, validating the decontamination.

Protocol 3: End-of-Life Disposal & Vendor Manifesting
  • Manifesting: Document the exact chemical name, CAS number (if applicable), and molecular formula (C8H2F4O3) on the EPA hazardous waste manifest. You must explicitly flag the material as a "Highly Fluorinated Compound" to ensure the vendor does not route it to a standard incinerator.

  • Vendor Selection: Contract a licensed hazardous waste vendor (RCRA Subtitle C compliant) that specifically operates high-temperature incinerators (>1000°C) equipped with alkali flue-gas scrubbers[4].

  • Self-Validation (Lifecycle Reconciliation): Request a Certificate of Destruction (CoD) from the vendor. Cross-reference the initial internal waste manifest mass against the final CoD. A 1:1 mass reconciliation validates that the material was fully destroyed and mitigates any long-term institutional liability.

Operational Workflow Visualization

The following diagram illustrates the validated lifecycle of 2,3,5,6-Tetrafluoro-4-formylbenzoic acid from laboratory generation through to final mineralization, highlighting the critical HF scrubbing phase.

G Gen Waste Generation (Lab Operations) Seg Segregation (Halogenated Organic Waste) Gen->Seg Store Satellite Accumulation (Vented, Secondary Containment) Seg->Store Transport Licensed HazMat Transport Store->Transport Incineration High-Temp Incineration (>1000°C, 2s Residence) Transport->Incineration Scrubber Alkali Scrubber System (Captures HF Gas) Incineration->Scrubber Flue Gas Ash RCRA Subtitle C Landfill (Bottom Ash & Salts) Incineration->Ash Solid Residue Scrubber->Ash Neutralized Salts

Thermal destruction workflow for highly fluorinated organic waste and HF gas neutralization.

References

  • PubChem Database - C8H2F4O3 (2,3,5,6-Tetrafluoro-4-formylbenzoic acid) Physical Properties. National Center for Biotechnology Information. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA) - Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS (2024 Update). Available at:[Link]

  • National Institutes of Health (NIH PMC) - A Review of PFAS Destruction Technologies. Available at:[Link]

  • ResearchGate - Study on the resource utilization of high fluorine-containing organic waste through fluidized incineration. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.